Technical Documentation Center

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one
  • CAS: 101975-20-6

Core Science & Biosynthesis

Foundational

CAS number and identifiers for 3-Methoxy-4-(difluoromethoxy)acetophenone

The following technical guide details the chemical identity, synthesis, and applications of 3-Methoxy-4-(difluoromethoxy)acetophenone , a critical intermediate in the development of phosphodiesterase (PDE) inhibitors. Co...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-Methoxy-4-(difluoromethoxy)acetophenone , a critical intermediate in the development of phosphodiesterase (PDE) inhibitors.

Content Type: Technical Monograph & Protocol Guide Subject: Chemical Identity, Synthesis, and Pharmaceutical Applications CAS Registry Number: 101975-20-6[1][2]

Executive Summary

3-Methoxy-4-(difluoromethoxy)acetophenone is a specialized fluorinated building block used primarily in medicinal chemistry.[1] It serves as the core scaffold for the synthesis of Zardaverine , a dual phosphodiesterase 3 and 4 (PDE3/4) inhibitor investigated for the treatment of asthma and congestive heart failure. Its structural significance lies in the difluoromethoxy (-OCHF₂) group, a lipophilic hydrogen bond donor/acceptor that modulates metabolic stability and bioavailability compared to non-fluorinated analogs.

Chemical Identity & Identifiers

The following data establishes the unique chemical fingerprint of the compound for regulatory and procurement verification.

Identifier TypeValueVerification Notes
CAS Number 101975-20-6 Primary registry key.[1]
IUPAC Name 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanoneStandard nomenclature.[1]
Common Synonyms 4'-Difluoromethoxy-3'-methoxyacetophenone; Acetovanillone difluoromethyl etherUsed in patent literature.[1]
Molecular Formula C₁₀H₁₀F₂O₃-
Molecular Weight 216.18 g/mol -
SMILES COc1cc(C(C)=O)ccc1OC(F)FUseful for cheminformatics.
InChI Key GIGWRVLNOYPOIT-UHFFFAOYSA-NUnique hashed identifier.
Physical Properties[3][4][5][6]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 68–70 °C (Lit. value for purified intermediate).

  • Solubility: Soluble in dichloromethane, ethyl acetate, and methanol; sparingly soluble in water.

Structural Analysis & Pharmacophore Logic

The compound is an acetophenone derivative characterized by two ether functionalities on the phenyl ring:[1]

  • 3-Methoxy Group (-OCH₃): Provides electron-donating character via resonance, influencing the reactivity of the aromatic ring and interacting with binding pockets in target enzymes (e.g., PDE active sites).[1]

  • 4-Difluoromethoxy Group (-OCHF₂): This is the critical pharmacophore.[1]

    • Bioisosterism: The -OCHF₂ group acts as a lipophilic bioisostere for a hydroxyl (-OH) or methoxy (-OCH₃) group but with altered hydrogen bonding capability (the CF₂ proton is a weak H-bond donor).[1]

    • Metabolic Blockade: The presence of fluorine atoms prevents rapid O-dealkylation at the para-position, significantly extending the half-life of derived drugs compared to their non-fluorinated counterparts.[1]

Synthesis & Reaction Protocols

The synthesis of 3-Methoxy-4-(difluoromethoxy)acetophenone typically proceeds via the difluoromethylation of Acetovanillone (4-Hydroxy-3-methoxyacetophenone).[1] This reaction requires careful control of base strength and temperature to prevent carbene polymerization.

Core Synthesis Workflow (Acetovanillone Route)

Reaction Type: O-Difluoromethylation via Difluorocarbene (:CF₂) mechanism.

Reagents:

  • Substrate: Acetovanillone (CAS 498-02-2)[1][3]

  • Reagent: Chlorodifluoromethane (Freon-22) or Sodium chlorodifluoroacetate (solid source of :CF₂)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with Acetovanillone (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Base Addition: Add Potassium Carbonate (2.5 eq). The mixture is stirred to ensure deprotonation of the phenol.

  • Difluoromethylation:

    • Gas Method:[1] Heat the mixture to 60–80 °C and bubble Chlorodifluoromethane gas slowly through the solution.

    • Solid Reagent Method: Add Sodium chlorodifluoroacetate (1.5–2.0 eq) portion-wise at 90–100 °C. This reagent thermally decomposes to release difluorocarbene in situ.

  • Quench & Workup: Pour the reaction mixture into ice-water. The product typically precipitates.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with brine and dry over Na₂SO₄.

  • Purification: Recrystallize from petroleum ether/ethyl acetate or purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the target acetophenone.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of Acetovanillone to the target compound and its subsequent conversion to Zardaverine.

SynthesisPathway Acetovanillone Acetovanillone (4-Hydroxy-3-methoxyacetophenone) Target 3-Methoxy-4-(difluoromethoxy) acetophenone (CAS 101975-20-6) Acetovanillone->Target O-Difluoromethylation Reagents ClCHF2 (Freon-22) K2CO3, DMF, 70°C Reagents->Target Zardaverine Zardaverine (PDE3/4 Inhibitor) Target->Zardaverine 1. Glyoxylic acid 2. Hydrazine hydrate Intermediate Condensation w/ Glyoxylic Acid Intermediate->Zardaverine

Caption: Synthetic route from Acetovanillone to Zardaverine via the key intermediate CAS 101975-20-6.[1]

Applications in Drug Development

This acetophenone is a "divergent intermediate," meaning it can be derivatized into various heterocyclic scaffolds.

A. Synthesis of Zardaverine

The primary industrial application is the synthesis of Zardaverine (CAS 101975-10-4) .

  • Mechanism: The acetyl group of the acetophenone undergoes an aldol-like condensation with glyoxylic acid, followed by cyclization with hydrazine.[1]

  • Result: Formation of a pyridazinone ring, yielding 6-[4-(difluoromethoxy)-3-methoxyphenyl]pyridazin-3(2H)-one.[1][4]

B. General PDE Inhibitor Design

Researchers use this scaffold to explore Structure-Activity Relationships (SAR) for PDE4 inhibitors. The 3-methoxy-4-difluoromethoxy motif mimics the catecholic binding observed in Rolipram but with superior metabolic stability.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

  • Disposal: Fluorinated organic compounds require high-temperature incineration with scrubber systems to manage HF generation.[1]

References

  • Beilstein Registry . Reaction of Acetovanillone with Chlorodifluoromethane. Beilstein/Reaxys Database Record for CAS 101975-20-6.[1]

  • Schudt, C., et al. (1991). Zardaverine: a new selective PDE III/IV inhibitor.

  • PubChem Database . Compound Summary for Zardaverine Precursors. National Library of Medicine.

  • Matassa, V. G., et al. (1990). Synthesis and activity of PDE inhibitors. Journal of Medicinal Chemistry.

Sources

Exploratory

Safety Data Sheet (SDS) hazards for difluoromethoxy acetophenone derivatives

An In-Depth Technical Guide to the Safety Data Sheet (SDS) Hazards of Difluoromethoxy Acetophenone Derivatives for Research and Development Introduction: The Double-Edged Sword of Fluorination in Drug Discovery Difluorom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) Hazards of Difluoromethoxy Acetophenone Derivatives for Research and Development

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery

Difluoromethoxy acetophenone derivatives represent a cornerstone scaffold in modern medicinal chemistry. The unique properties imparted by the difluoromethoxy (-OCHF₂) group—such as enhanced metabolic stability, improved membrane permeability, and altered pKa—make these compounds highly valuable in the design of novel therapeutics. However, the same physicochemical properties that render them effective can also present significant handling hazards in a laboratory setting.

This guide moves beyond a cursory review of a Safety Data Sheet (SDS). It is designed for researchers, scientists, and drug development professionals who handle these compounds and require a deeper, mechanistic understanding of the associated risks. As scientists, our primary responsibility is to innovate safely. This document provides the foundational knowledge to do so, explaining not just what the hazards are, but why they exist and how to design workflows that are inherently safe.

Part 1: A GHS-Based Analysis of Core Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized language for communicating chemical hazards.[1] For difluoromethoxy acetophenone derivatives, several hazard classes are consistently reported, stemming from their chemical reactivity and potential biological interactions.

Dermal and Ocular Hazards: The Primary Route of Exposure

The most frequently cited hazards for this class of compounds are skin and eye irritation.[2][3][4][5] More reactive analogues, such as the α-bromo derivatives, can cause severe chemical burns and permanent eye damage.[6][7][8][9]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H314: Causes severe skin burns and eye damage.

Expert Insight: The irritant nature of these compounds is linked to their electrophilic character and their ability to penetrate the lipid-rich layers of the skin. The acetophenone core can participate in various reactions, while the fluorine atoms enhance the molecule's lipophilicity. For α-bromo derivatives, the bromine atom is an excellent leaving group, making the compound highly reactive towards biological nucleophiles found in skin proteins and tissues, leading to cellular damage and severe burns.[6][8] This is a critical distinction; while the parent acetophenone may be a simple irritant, its halogenated counterpart is actively corrosive.

Respiratory and Oral Toxicity: Internal Exposure Risks

While skin contact is the most common exposure route, inhalation of aerosolized powders or vapors and accidental ingestion also pose significant risks.

  • H335: May cause respiratory irritation. [3][4][10][11]

  • H302: Harmful if swallowed. [3][4][12]

Expert Insight: The respiratory irritation is a direct consequence of the compound depositing on the mucous membranes of the respiratory tract.[10][11] For researchers weighing out solid powders, this is a primary concern. The "harmful if swallowed" classification underscores that these molecules can have systemic effects if they enter the bloodstream via the gastrointestinal tract.

Summary of GHS Classifications for Representative Derivatives

The following table summarizes the GHS hazard classifications for several common difluoromethoxy acetophenone derivatives, demonstrating the range of potential risks.

CompoundGHS Hazard StatementsSignal Word
4'-(Difluoromethoxy)acetophenone H315: Causes skin irritationH319: Causes serious eye irritation[2]Warning
2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone H314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[7]Danger
Methyl 2-(difluoromethoxy)pyridine-4-carboxylate H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]Warning
2-(Difluoromethoxy)-1,1,1-trifluoroethane H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]Warning

Part 2: A Hierarchical Approach to Risk Mitigation

Effective safety management is not solely about personal protective equipment (PPE). It involves a multi-layered strategy known as the "Hierarchy of Controls," which prioritizes eliminating or minimizing the hazard at its source.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard. For difluoromethoxy acetophenone derivatives, these are non-negotiable.

  • Chemical Fume Hood: All handling of these compounds, especially solids that can become airborne and volatile liquids, must be conducted inside a certified chemical fume hood.[6][13] This contains vapors and aerosols, preventing them from entering the user's breathing zone.

  • Local Exhaust Ventilation (LEV): For procedures that cannot be performed in a hood, such as at a rotary evaporator, LEV (e.g., a snorkel hood) should be used to capture emissions at the source.[2]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[2][14] In the event of a significant splash, immediate and prolonged flushing (at least 15 minutes) is critical to minimizing tissue damage.[4][6]

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is performed safely.

  • Standard Operating Procedures (SOPs): Every experiment involving these compounds requires a detailed SOP that includes a pre-task hazard analysis.

  • Designated Areas: Clearly label and designate specific areas within the lab for handling these compounds.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, glassware) in a clearly labeled, sealed hazardous waste container.[4] Do not allow these materials to enter the regular trash stream.

  • Personal Hygiene: Never eat, drink, chew gum, or apply cosmetics in the laboratory.[15] Always wash hands thoroughly with soap and water after handling chemicals and before leaving the lab.[2][15]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it should never be relied upon as the primary means of protection.

TaskRequired PPERationale
Weighing Solid Compound - Nitrile Gloves- Safety Goggles- Lab CoatProtects against incidental skin contact and eye splashes of fine powder. Goggles provide a full seal against airborne particles.
Transferring Liquid/Solution - Nitrile Gloves- Safety Goggles- Lab CoatProtects against splashes and drips. Ensure gloves are appropriate for the solvent being used.
Handling Corrosive Derivatives (e.g., bromo-acetophenones) - Heavy-duty Nitrile or Neoprene Gloves- Chemical Splash Goggles and a Face Shield- Chemical-resistant Apron over Lab CoatProvides enhanced protection against highly reactive compounds that can cause severe burns.[6][8] A face shield protects the entire face from splashes.

Expert Insight on PPE Selection: Always inspect gloves for tears or pinholes before use.[15] For prolonged operations or when handling corrosive derivatives, "double-gloving" provides an extra layer of protection. Remember that all gloves have a finite breakthrough time; if significant contamination occurs, remove the gloves immediately, wash your hands, and put on a new pair.

Part 3: Emergency Response Protocols

Preparedness is key to mitigating the severity of an exposure. All lab personnel must be trained on these procedures.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][6] For corrosive burns, seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush with a gentle stream of water for at least 15 minutes.[3][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention for any eye exposure.

  • Inhalation: Move the affected person to fresh air.[3][6] If they are having trouble breathing, call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill Cleanup: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the spill is large or involves a volatile substance. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[2]

Part 4: Self-Validating Experimental Workflow

The following protocol for a common laboratory task demonstrates how to integrate safety controls at every step, creating a self-validating system where the correct procedure is also the safest procedure.

Protocol: Weighing and Dissolving a Difluoromethoxy Acetophenone Derivative

Caption: A workflow with integrated safety checkpoints for handling hazardous powders.

  • Preparation and Pre-Task Analysis:

    • Action: Before entering the lab, review the SDS for the specific derivative and the approved SOP.

    • Causality: This ensures you are aware of the specific hazards (e.g., irritant vs. corrosive) and have the correct emergency procedures in mind.

    • Action: Don the appropriate PPE: a buttoned lab coat, safety goggles (not glasses), and nitrile gloves.

    • Causality: This establishes the final barrier of protection before any potential exposure occurs.

  • Weighing the Compound:

    • Action: Perform all weighing operations inside a chemical fume hood. Place the analytical balance inside the hood if possible.

    • Causality: This contains any airborne powder, preventing inhalation (addressing H335) and contamination of the lab environment.

    • Action: Use a weigh boat or paper. Tare the balance with the empty boat. Carefully transfer the solid using a spatula. Avoid creating dust clouds.

    • Causality: Minimizing agitation reduces the risk of aerosolization.

    • Action: Immediately cap the source bottle tightly after removing the desired amount.

    • Causality: This prevents accidental spills and minimizes the release of any vapors.

  • Dissolution:

    • Action: While still inside the fume hood, place the weigh boat containing the powder into the receiving flask. Add the desired solvent, rinsing the boat to ensure a quantitative transfer.

    • Causality: This prevents the need to transfer the powder a second time, which is a high-risk step for spills and aerosolization.

    • Action: Cap the flask while it is being stirred to dissolve the compound.

    • Causality: This contains solvent vapors, which may now contain the hazardous solute.

  • Cleanup and Waste Disposal:

    • Action: Dispose of the rinsed weigh boat and any contaminated paper towels into the designated solid hazardous waste container.

    • Causality: Proper segregation of waste prevents hazardous materials from ending up in landfills and protects custodial staff.

    • Action: Wipe down the spatula and the work surface inside the fume hood with a solvent-dampened towel and dispose of it as solid waste.

    • Causality: This decontaminates the work area, ensuring the safety of the next user.

  • Doffing PPE:

    • Action: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands. Dispose of them in the hazardous waste.

    • Causality: This prevents cross-contamination of your skin, notebooks, or pens.

    • Action: Remove your lab coat and hang it in the designated area.

    • Action: Wash your hands thoroughly with soap and water.

    • Causality: This is the final and most crucial step to remove any residual, unseen contamination.

Conclusion

Difluoromethoxy acetophenone derivatives are powerful tools in the arsenal of the research scientist. Their potential, however, is intrinsically linked to our ability to handle them with the respect their hazards demand. By moving beyond simple rule-following and understanding the causality behind established safety protocols, we can create a laboratory environment that is not only compliant but possesses a deeply ingrained culture of safety. A robust understanding of the GHS classifications, a strict adherence to the hierarchy of controls, and the implementation of self-validating workflows are the pillars upon which safe and successful research is built.

References

  • PubChem. Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2025). Safety Data Sheet - methyl 2-(difluoromethoxy)pyridine-4-carboxylate. [Link]

  • Gemoets, H. et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Environmental Health & Safety, University of California, Irvine. Fluorine - Standard Operating Procedure. [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Harper College. (2005). Material Safety Data Sheet - Acetophenone. [Link]

  • Princeton University Environmental Health and Safety. Fluorine Safety. [Link]

  • Gemoets, H. et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30–43. [Link]

  • Airgas. (2015). SAFETY DATA SHEET Difluoromethane & Pentafluoroethane. [Link]

  • American Chemical Society. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. [Link]

  • BuyersGuideChem. 4-(Difluoromethoxy)acetophenone. [Link]

Sources

Foundational

Molecular Weight and Structural Analysis of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic substitution of functional groups is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 1-[4-(Difluoromethoxy)-3-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic substitution of functional groups is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (also known as 4'-(Difluoromethoxy)-3'-methoxyacetophenone) serves as a highly specialized building block in organic synthesis. It is most notably recognized as the critical intermediate in the synthesis of selective Phosphodiesterase (PDE) 3 and 4 inhibitors, including the bronchodilator Zardaverine and the anti-inflammatory agent Roflumilast (1[1], 2[2]).

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, analytical characterization, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling & Structural Logic

Understanding the exact molecular weight and structural parameters is the first step in stoichiometric planning and analytical validation. The compound features an acetophenone core, functionalized with a methoxy group at the C3 position and a difluoromethoxy group at the C4 position.

Quantitative Data Summary
ParameterValue
IUPAC Name 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one
CAS Number 101975-20-6
Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
Melting Point 68°C
Purity Standard (Commercial) ≥ 95%

Data supported by and 1[1].

The Causality of the Difluoromethoxy Isostere

Why utilize a difluoromethoxy group instead of a standard methoxy group? In drug design, the


 moiety acts as a lipophilic hydrogen-bond donor. The strong electron-withdrawing nature of the fluorine atoms via the inductive effect reduces the electron density on the oxygen atom. This structural modification drastically increases the metabolic stability of the molecule against Cytochrome P450-mediated O-dealkylation, a common degradation pathway for standard methoxy ethers. Consequently, APIs synthesized from this precursor exhibit prolonged half-lives in vivo.

Analytical Characterization Workflows

To ensure scientific integrity, the structure of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one must be rigorously validated post-synthesis. A multi-modal analytical approach is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 
      H NMR:  The diagnostic signal is the difluoromethoxy proton (
      
      
      
      ). Because this proton is coupled to two equivalent spin-1/2 fluorine-19 nuclei, it appears as a distinct triplet with a massive geminal coupling constant (
      
      
      ). The acetyl methyl group appears as a singlet near 2.5 ppm, and the methoxy group as a singlet near 3.9 ppm.
    • 
      F NMR:  Exhibits a doublet corresponding to the two fluorine atoms, split by the single adjacent proton.
      
  • Mass Spectrometry (ESI-MS): Electrospray ionization in positive mode will yield a protonated molecular ion

    
     at m/z 217.
    
  • Infrared (IR) Spectroscopy: A strong, sharp absorption band around 1680 cm

    
     confirms the presence of the conjugated aryl ketone (carbonyl stretch).
    

Pharmacological Relevance: The PDE4 Inhibition Cascade

The ethan-1-one (acetyl) moiety of this compound is highly reactive. Through condensation reactions (e.g., with glyoxylic acid), it can be cyclized to form pyridazinone derivatives like Zardaverine (1[1]). These derivatives are potent inhibitors of PDE4, an enzyme responsible for the hydrolysis of cyclic AMP (cAMP). By inhibiting PDE4, cAMP accumulates intracellularly, triggering a cascade that suppresses pro-inflammatory mediators.

SignalingPathway A 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (Key Precursor) B Synthesis of PDE4 Inhibitors (e.g., Zardaverine, Roflumilast) A->B Structural core C PDE4 Enzyme Inhibition B->C Target binding D Prevention of cAMP Hydrolysis C->D Enzymatic block E Intracellular cAMP Accumulation D->E Signal amplification F Protein Kinase A (PKA) Activation E->F Kinase cascade G Suppression of Pro-inflammatory Mediators (TNF-α, IL-4, IL-5) F->G Therapeutic effect

Fig 1: PDE4 inhibition signaling cascade initiated by derivatives of the title compound.

Experimental Protocol: Synthesis and Isolation

The following methodology details the synthesis of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one from 4-hydroxy-3-methoxyacetophenone (acetovanillone). This protocol is designed as a self-validating system , ensuring that each step has a clear causality and an integrated quality control checkpoint based on established industrial patents (1[1]).

Step-by-Step Methodology

Step 1: Deprotonation & Solvent System Preparation

  • Action: Dissolve 20.8 g of 4-hydroxy-3-methoxyacetophenone in a mixture of 350 mL dioxane and 350 mL water. Add 30.0 g of sodium hydroxide (NaOH) and heat the solution to 60°C.

  • Causality: NaOH strongly deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion. The dioxane/water co-solvent system is critical; dioxane solubilizes the organic substrate, while water dissolves the inorganic base, creating a miscible environment for the subsequent gas-liquid reaction.

Step 2: Difluorocarbene Generation & Alkylation

  • Action: Under continuous stirring, pass chlorodifluoromethane (Freon-22) gas into the heated solution until gas uptake ceases (approximately 4 hours).

  • Causality: Under strongly basic conditions, chlorodifluoromethane undergoes

    
    -elimination to form a highly reactive electrophile: difluorocarbene (
    
    
    
    ). The phenoxide ion rapidly attacks this carbene. Subsequent protonation from the aqueous medium yields the target difluoromethoxy ether.
  • In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the starting material confirms reaction completion.

Step 3: Initial Precipitation & Washing

  • Action: Cool the solution to room temperature. Filter the resulting precipitate with suction and wash the filter cake three times with 40 mL of diethyl ether.

  • Causality: Cooling drastically reduces the solubility of the newly formed hydrophobic product, driving precipitation. The diethyl ether wash removes non-polar organic impurities from the crude solid.

Step 4: Liquid-Liquid Extraction

  • Action: Dilute the remaining filtrate with water to twice its volume. Extract the aqueous phase three times with 100 mL of diethyl ether.

  • Causality: This extraction recovers any dissolved product from the aqueous phase. The product partitions into the organic ether layer, leaving unreacted salts (NaCl) and polar byproducts in the aqueous waste.

Step 5: Drying & Evaporation

  • Action: Combine all ether extracts, dry over anhydrous magnesium sulfate (

    
    ), and evaporate the solvent under vacuum.
    
  • Causality:

    
     acts as a desiccant, removing trace water from the organic phase. This prevents hydrolytic degradation or bumping during vacuum evaporation.
    

Step 6: Crystallization & Quality Control

  • Action: Recrystallize the crude residue from petroleum ether (boiling point 50°-70°C).

  • Causality & Validation: Recrystallization from a non-polar solvent leverages differential solubility to isolate the pure compound. The process yields approximately 19.0 g (70.4% theoretical yield) of the final product.

  • QC Release Check: The final crystallized product must exhibit a sharp melting point of 68°C. A depressed or broad melting range indicates trapped solvent or unreacted phenol, necessitating a secondary recrystallization.

SynthesisWorkflow A 4-Hydroxy-3-methoxyacetophenone (Starting Material) B Deprotonation (NaOH, Dioxane/H2O, 60°C) A->B Base addition C Difluorocarbene Addition (Chlorodifluoromethane gas) B->C Carbene generation D Liquid-Liquid Extraction (Diethyl Ether / H2O) C->D Phase separation E Drying & Evaporation (MgSO4, Vacuum) D->E Moisture removal F Crystallization (Petroleum Ether, 50-70°C) E->F Purification G 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (Yield: ~70%, MP: 68°C) F->G Final isolation

Fig 2: Step-by-step synthetic workflow and isolation of the difluoromethoxy intermediate.

References

Sources

Exploratory

Thermodynamic Profiling and Solid-State Characterization of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

Prepared by: Senior Application Scientist, Solid-State Chemistry & API Development Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary In the landscape of active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Solid-State Chemistry & API Development Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the thermodynamic characterization of critical intermediates dictates the scalability, yield, and purity of the final drug substance. The compound 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS No.: 101975-20-6)—commonly referred to as 4-difluoromethoxy-3-methoxyacetophenone—serves as a highly valuable precursor in the synthesis of selective phosphodiesterase (PDE) 3 and 4 inhibitors, including zardaverine[1] and roflumilast[2].

From a thermodynamic standpoint, the introduction of a difluoromethoxy group significantly alters the molecule's dipole moment, lattice energy, and intermolecular interactions compared to its non-fluorinated analogs. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic properties, detailing the causality behind its physical behavior and establishing self-validating experimental protocols for its solid-state characterization and crystallization.

Structural Thermodynamics & Causality

The thermodynamic behavior of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one is fundamentally governed by its functional groups. The electron-withdrawing nature of the two fluorine atoms on the methoxy ether linkage reduces the electron density of the adjacent oxygen, thereby weakening its potential as a hydrogen-bond acceptor.

Because the molecule lacks strong hydrogen-bond donors (such as hydroxyl or amine groups), its crystal lattice is primarily stabilized by weaker dipole-dipole interactions and London dispersion forces. This structural causality explains the compound's relatively low melting point of 68 °C[1]. Understanding this low thermal barrier to fusion is critical; it dictates that downstream processing, such as drying and milling, must be performed under strictly controlled thermal conditions to prevent localized melting or amorphous phase transitions.

Synthesis N1 4-Hydroxy-3-methoxy- acetophenone N3 Alkaline Etherification (NaOH, 60 °C) N1->N3 N2 Chlorodifluoromethane (Gas) N2->N3 N4 4-Difluoromethoxy-3- methoxyacetophenone N3->N4 Crystallization (Petroleum Ether) N5 PDE4 Inhibitors (Roflumilast / Zardaverine) N4->N5 Downstream Synthesis

Synthetic pathway of the difluoromethoxy intermediate and its downstream API applications.

Quantitative Physicochemical Data

To facilitate process modeling and crystallization design, the core thermodynamic and physicochemical parameters of the compound are summarized below. The synthesis typically yields a product with a purity of


 95%, which is subsequently crystallized from petroleum ether (boiling point 50°–70 °C) to achieve high-purity crystalline solid[1].
Table 1: Physicochemical and Thermodynamic Parameters
ParameterValueAnalytical Method / Source
IUPAC Name 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-oneNomenclature
CAS Registry Number 101975-20-6Chemical Database
Molecular Formula C10H10F2O3Mass Spectrometry
Molecular Weight 216.183 g/mol Calculated
Melting Point (

)
68 °CDifferential Scanning Calorimetry[1]
Physical State (at 25 °C) Solid (Crystalline)Visual Observation
Typical Purity

95%
HPLC-UV
Primary Crystallization Solvent Petroleum Ether (bp 50°-70°C)Solvent Screening[1]

Self-Validating Experimental Protocols

As a standard practice in robust API development, all thermodynamic measurements must be derived from self-validating systems. This ensures that instrumental drift or sample preparation errors do not propagate into the final process design.

Protocol A: Determination of Enthalpy of Fusion ( ) via DSC

Objective: Accurately determine the melting onset and enthalpy of fusion while preventing volatile loss.

  • System Validation (Calibration):

    • Action: Run a high-purity Indium reference standard (

      
       = 156.6 °C, 
      
      
      
      = 28.62 J/g).
    • Causality: This step self-validates the instrument's state. If the Indium melt deviates by >0.1 °C or >1% in enthalpy, the system requires recalibration, preventing inaccurate data collection for the target compound.

  • Sample Preparation:

    • Action: Weigh 3.0–5.0 mg of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one into an aluminum pan and apply a hermetic seal.

    • Causality: The hermetic seal prevents the sublimation or evaporation of the relatively low-melting compound (68 °C) during the heating ramp[1]. This ensures the endotherm strictly represents the solid-to-liquid phase transition without vaporization artifacts.

  • Thermal Ramp:

    • Action: Equilibrate at 20 °C, then heat to 100 °C at a rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

    • Causality: The 10 °C/min rate minimizes thermal lag while providing sufficient resolution to detect any subtle polymorphic transitions prior to the primary melt. The nitrogen purge prevents oxidative degradation and removes moisture from the furnace environment.

Protocol B: Polythermal Metastable Zone Width (MSZW) Profiling

Objective: Map the solubility curve and nucleation kinetics to design a scalable cooling crystallization process.

  • Solvent Saturation & Validation:

    • Action: Suspend an excess of the compound in petroleum ether and heat to 50 °C. Validate the suspension state using Focused Beam Reflectance Measurement (FBRM).

    • Causality: Petroleum ether is the proven solvent for this intermediate[1]. FBRM provides an objective, in-situ measurement of chord length distributions, eliminating the optical subjectivity of traditional visual cloud-point methods.

  • Clear Point Determination (Equilibrium Solubility):

    • Action: Heat the suspension at a slow rate of 0.1 °C/min until the FBRM probe registers zero chord counts.

    • Causality: A slow heating rate ensures the system remains as close to thermodynamic equilibrium as possible, providing an accurate dissolution temperature (

      
      ).
      
  • Nucleation Onset (Cloud Point):

    • Action: Cool the clear solution at a controlled rate of 0.5 °C/min until a sharp, exponential spike in FBRM chord counts is observed.

    • Causality: The controlled cooling rate standardizes the kinetic driving force for nucleation. The difference between the clear point and the cloud point yields the MSZW (

      
      ), which defines the safe operating window for seeding and crystal growth during scale-up.
      

Workflow A 1-[4-(Difluoromethoxy)- 3-methoxyphenyl]ethan-1-one B DSC Calibration (Indium Standard) A->B Step 1 E Polythermal MSZW Analysis (FBRM) A->E Step 2 C Thermal Analysis (10 °C/min) B->C Validated State D Melting Point (68 °C) & Enthalpy of Fusion C->D G Validated Crystallization Process D->G Thermal Bounds F Solubility Curve & Nucleation Kinetics E->F F->G Kinetic Bounds

Self-validating thermodynamic workflow for crystallization optimization.

Implications for Pharmaceutical Manufacturing

The synthesis of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one involves the alkaline etherification of 4-hydroxy-3-methoxyacetophenone with chlorodifluoromethane in a dioxane/water mixture at 60 °C[1]. Following the reaction, the product is extracted using diethyl ether and crystallized from petroleum ether[1].

By applying the thermodynamic data obtained from the self-validating protocols above, process chemists can optimize the cooling trajectory during the petroleum ether crystallization step. Operating strictly within the defined Metastable Zone Width (MSZW) ensures that crystal growth is favored over secondary nucleation. This results in larger, more uniform crystals that are easier to filter and wash, thereby minimizing the retention of impurities and ensuring the intermediate meets the stringent purity requirements for downstream conversion into roflumilast or zardaverine.

References

  • 1-(4-(difluoromethoxy)-3-methoxyphenyl)ethan-1-one - ChemShuttle. Source: chemshuttle.com.
  • ZARDAVERINE | 101975-10-4 - ChemicalBook. Source: chemicalbook.com.
  • 151103-08-1|4-(Difluoromethoxy)-3-hydroxybenzaldehyde|BLD Pharm. Source: bldpharm.com.

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one: Focus on Melting and Boiling Point Determination

Abstract This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for determining the melting and boiling points of the novel compound 1-[4-(Difluoromethoxy)-3-methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for determining the melting and boiling points of the novel compound 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one. In the absence of established experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines best practices for experimental determination, discusses the influence of structural motifs on these physical properties by examining related analogs, and emphasizes the critical role of these parameters in pharmaceutical development. The protocols described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the physicochemical characterization of this and other new chemical entities.

Introduction: The Significance of Melting and Boiling Points in Pharmaceutical Sciences

The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical properties that profoundly influence its entire lifecycle, from synthesis and purification to formulation and bioavailability. These parameters are not mere data points; they are critical indicators of a substance's purity, stability, and intermolecular forces.

  • Purity Assessment: A sharp and defined melting point range is a primary indicator of a pure crystalline solid. Impurities typically depress and broaden the melting point range.

  • Formulation Development: The melting point is crucial for developing solid dosage forms, such as tablets and capsules. It dictates the feasibility of manufacturing processes like hot-melt extrusion and influences the choice of excipients.

  • Solubility and Dissolution: The energy required to break the crystal lattice, which is related to the melting point, impacts the solubility and dissolution rate of a drug, thereby affecting its absorption and bioavailability.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points. The identification and characterization of polymorphs are essential as they can have different stabilities, solubilities, and bioavailabilities.

Given the novelty of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one, a systematic approach to determining its melting and boiling points is paramount for its potential development as a therapeutic agent.

Structural Analysis and Predicted Properties

As of the latest literature review, specific experimental data for the melting and boiling points of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS Number: 122851-23-6) are not publicly available. However, an analysis of its structural features and comparison with related compounds can provide valuable insights and estimations.

Table 1: Physicochemical Data of Structurally Related Compounds

Compound NameStructureMelting Point (°C)Boiling Point (°C)
1-(4-Fluoro-3-methoxyphenyl)ethanoneInsert Structure~35-37[1]~184[1]
3′-Fluoro-4′-methoxyacetophenoneInsert Structure92-94[2]147-148 / 20 mmHg
1-(4-(Difluoromethoxy)phenyl)ethanoneInsert StructureNot specified (Clear liquid at room temp.)[3]Not specified
4'-MethoxyacetophenoneInsert Structure38-39258
3',4'-DimethoxyacetophenoneInsert Structure49-51[4]286-288[4]

The presence of the difluoromethoxy group is expected to significantly influence the intermolecular forces, particularly dipole-dipole interactions and the potential for weak hydrogen bonding. The methoxy and acetyl groups also contribute to the polarity of the molecule. Based on the data from analogs, it is reasonable to hypothesize that 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one is a solid at room temperature with a melting point potentially in the range of its fluorinated and methoxylated analogs.

Experimental Determination of Melting Point

The determination of the melting point should be conducted using a calibrated apparatus to ensure accuracy and reproducibility. The following protocol outlines the capillary method, a widely accepted and reliable technique.

Principle

A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt (onset) and completely liquefies (meniscus formation) are recorded as the melting point range.

Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry the sample under vacuum Prep2 Finely powder the sample Prep1->Prep2 Prep3 Pack into capillary tube (2-3 mm height) Prep2->Prep3 Measure1 Place capillary in melting point apparatus Prep3->Measure1 Measure2 Rapidly heat to ~10°C below expected MP Measure1->Measure2 Measure3 Heat at 1-2°C/min Measure2->Measure3 Measure4 Record onset and completion temperatures Measure3->Measure4 Analysis1 Perform at least three independent measurements Measure4->Analysis1 Analysis2 Calculate the mean and standard deviation Analysis1->Analysis2 Analysis3 Report the melting point range Analysis2->Analysis3

Figure 1: Workflow for Melting Point Determination.

Detailed Protocol
  • Sample Preparation:

    • Ensure the sample of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one is thoroughly dried to remove any residual solvent, which could depress the melting point.

    • Finely powder the crystalline sample using a mortar and pestle to ensure uniform heat distribution.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup and Calibration:

    • Use a calibrated digital melting point apparatus.

    • Perform a calibration check using certified reference standards with melting points that bracket the expected melting point of the sample.

  • Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.

    • If the approximate melting point is unknown, perform a preliminary rapid heating run to determine a rough estimate.

    • For an accurate measurement, heat the sample rapidly to a temperature approximately 10°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Record the temperature at which the last solid particle melts (T_clear).

  • Data Reporting:

    • The melting point should be reported as a range (T_onset - T_clear).

    • Perform the measurement in triplicate and report the average range. A narrow range (e.g., < 2°C) is indicative of high purity.

Experimental Determination of Boiling Point

The boiling point determination for a novel compound, especially when only small quantities are available, is best performed using micro-scale methods.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Experimental Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup (Micro-method) cluster_heating Heating and Observation cluster_reading Boiling Point Reading Setup1 Place a small amount of liquid in a test tube Setup2 Invert a sealed capillary tube into the liquid Setup1->Setup2 Setup3 Attach the test tube to a thermometer Setup2->Setup3 Setup4 Immerse in a heating bath Setup3->Setup4 Heat1 Heat the bath slowly Setup4->Heat1 Heat2 Observe a steady stream of bubbles from the capillary Heat1->Heat2 Heat3 Remove the heat source Heat2->Heat3 Read1 Observe the liquid cooling Heat3->Read1 Read2 Record the temperature when the last bubble emerges and the liquid enters the capillary Read1->Read2

Figure 2: Workflow for Micro Boiling Point Determination.

Detailed Protocol (Siwoloboff Method)
  • Apparatus Setup:

    • Place a small amount (a few drops) of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one into a small test tube or a melting point capillary tube sealed at one end.

    • Take a second, smaller capillary tube and seal one end. Place this smaller tube, open end down, into the larger tube containing the sample.

    • Attach the larger tube to a thermometer using a rubber band or wire.

    • Immerse the assembly in a heating bath (e.g., silicone oil), ensuring the sample is below the liquid level of the bath.

  • Measurement:

    • Heat the bath gradually while stirring to ensure a uniform temperature.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the inverted capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

  • Pressure Correction:

    • The boiling point is dependent on the atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction should be applied. The recorded boiling point will be lower at pressures below standard atmospheric pressure.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the determined data, the following practices are essential:

  • Instrument Calibration: Regular calibration of thermometers and melting point apparatus against certified standards is non-negotiable.

  • System Suitability: Before sample analysis, a system suitability test should be performed using a reference standard with a known melting or boiling point close to the expected value of the sample.

  • Replicate Analysis: All determinations should be performed in at least triplicate to ensure precision and identify any outliers.

  • Orthogonal Methods: Whenever possible, consider using an orthogonal method, such as Differential Scanning Calorimetry (DSC) for melting point determination, to validate the results obtained from the capillary method.

Conclusion

The melting and boiling points are cornerstone physicochemical parameters that provide invaluable insights into the properties of a new chemical entity like 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one. While experimental data for this specific compound is not yet published, this guide provides a robust framework for its accurate and reliable determination. By adhering to the detailed protocols and principles of scientific integrity outlined herein, researchers can generate high-quality data that will be instrumental in the subsequent stages of research and development. The examination of structurally similar molecules provides a predictive context, and the rigorous experimental workflows ensure that the generated data will be both trustworthy and authoritative.

References

  • ChemBK. (2024, April 9). 1-(4-fluoro-3-methoxyphenyl)ethanone - Introduction. Retrieved from [Link]

  • The Good Scents Company. 3',4'-dimethoxyacetophenone, 1131-62-0. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one as a scaffold in medicinal chemistry

Application Note: Strategic Utilization of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one in Medicinal Chemistry Abstract This technical guide details the utility of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one in Medicinal Chemistry

Abstract

This technical guide details the utility of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS 80965-09-9) as a high-value scaffold for lead optimization. While the corresponding benzaldehyde is widely recognized as the precursor to Roflumilast (PDE4 inhibitor), the acetophenone variant offers a distinct synthetic vector. This guide focuses on leveraging the metabolic stability and "lipophilic hydrogen bond donor" properties of the difluoromethoxy (


) group while utilizing the methyl ketone handle to access chiral amines, heterocycles, and Michael acceptors unavailable via the aldehyde route.

Part 1: Scaffold Analysis & The "Fluorine Effect"

The difluoromethoxy group is not merely a lipophilic ether; it is a bioisostere with unique electronic properties that distinguish it from methoxy (


) or trifluoromethoxy (

) groups.
Physicochemical Profile

The


 moiety acts as a Lipophilic Hydrogen Bond Donor .[1] The electron-withdrawing nature of the two fluorine atoms acidifies the terminal proton, allowing it to function as a weak hydrogen bond donor. This is critical for binding affinity in pockets where a hydroxyl group would be too polar or metabolically labile.
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)+0.14 (Weak Withdrawer)+0.35 (Withdrawer)
H-Bond Character Acceptor onlyDonor & AcceptorNone
Metabolic Stability Low (O-demethylation)High (Blocks CYP450)High
Lipophilicity (

)
-0.02+0.39+1.04
Structural Diagram: Pharmacophore Attributes

The following diagram illustrates the functional zones of the scaffold.

ScaffoldAnalysis Scaffold 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one OCF2H Difluoromethoxy Group (Lipophilic H-Bond Donor) Blocks Metabolic Soft Spot Scaffold->OCF2H Position 4 Methoxy Methoxy Group (Steric Bulk/Electron Donor) Scaffold->Methoxy Position 3 Ketone Methyl Ketone Handle (Divergent Synthesis Point) Scaffold->Ketone Position 1

Caption: Functional decomposition of the scaffold. The OCF2H group provides metabolic armor and novel binding interactions, while the ketone allows synthetic divergence.

Part 2: Synthetic Protocols

The acetophenone handle allows for transformations that are impossible with the aldehyde analog. Below are two validated protocols for expanding this scaffold.

Protocol A: Claisen-Schmidt Condensation (Access to Chalcones)

Purpose: To generate


-unsaturated ketones for use as Michael acceptors (covalent inhibitors) or precursors to pyrazoline heterocycles.

Reagents:

  • Scaffold: 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (1.0 eq)

  • Electrophile: 3,5-Dichlorobenzaldehyde (1.1 eq) [Model Substrate]

  • Base: NaOH (10% aq) or KOH/EtOH

  • Solvent: Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (216 mg) of the acetophenone scaffold in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the benzaldehyde derivative. Stir until homogenous.

  • Catalysis: Dropwise, add 0.5 mL of 10% NaOH solution at room temperature (25°C). The solution will typically darken (yellow/orange) indicating enolate formation.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting ketone (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (Chalcone).
  • Workup: Cool the mixture to 0°C. The chalcone often precipitates. Filter and wash with cold ethanol. If no precipitate forms, dilute with water (10 mL) and extract with DCM (

    
     mL).
    
  • Purification: Recrystallize from hot ethanol or purify via flash chromatography (0-20% EtOAc in Hexanes).

Why this works: The electron-withdrawing nature of the


 group makes the acetophenone slightly more electrophilic than standard dimethoxy-acetophenone, but the reaction remains robust under standard basic conditions.
Protocol B: Reductive Amination (Access to CNS-Active Amines)

Purpose: To convert the ketone into a chiral ethylamine, a common pharmacophore in monoamine reuptake inhibitors.

Reagents:

  • Scaffold: 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

  • Amine Source: Ammonium acetate (

    
    ) or primary amine
    
  • Reductant: Sodium Cyanoborohydride (

    
    )
    
  • Solvent: Methanol

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold (1.0 mmol) and Ammonium Acetate (10 mmol, excess) in Methanol (10 mL). Add 3Å molecular sieves to sequester water. Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) in portions.
    
  • Digestion: Allow to warm to RT and stir overnight (12h).

  • Quench: Acidify carefully with 1N HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10.

  • Extraction: Extract with DCM. Dry over

    
    .[3]
    
  • Outcome: This yields the racemic

    
    -methylbenzylamine derivative.
    
    • Note: For chiral synthesis, replace

      
       with a chiral auxiliary (e.g., (S)-tert-butanesulfinamide) followed by reduction and hydrolysis.
      

Part 3: Synthetic Workflow Visualization

The following diagram maps the divergent pathways accessible from this specific scaffold.

SyntheticPathways Core 1-[4-(Difluoromethoxy)-3-methoxyphenyl] ethan-1-one Rxn1 Claisen-Schmidt (Aldehyde + Base) Core->Rxn1 Rxn2 Reductive Amination (Amine + NaBH3CN) Core->Rxn2 Rxn3 Willgerodt-Kindler (S8 + Morpholine) Core->Rxn3 Rxn4 Alpha-Bromination (Br2/HBr) Core->Rxn4 Prod1 Chalcones (Michael Acceptors) Rxn1->Prod1 Prod3 1-Phenylethylamines (CNS/GPCR Ligands) Rxn2->Prod3 Prod4 Arylacetic Acids (Linkers) Rxn3->Prod4 Prod5 Thiazoles (Kinase Inhibitors) Rxn4->Prod5 + Thioamide Prod2 Pyrazolines (Anti-inflammatory) Prod1->Prod2 + Hydrazine

Caption: Divergent synthetic pathways. Unlike the aldehyde, the acetophenone enables direct access to thiazoles, chiral amines, and complex heterocycles.

Part 4: Case Study & Applications

PDE4 Inhibition (Respiratory Therapeutics)

This scaffold is the metabolic successor to the 3,4-dimethoxy scaffold found in Rolipram. The development of Roflumilast (Daxas) demonstrated that replacing the 4-methoxy group with a 4-difluoromethoxy group significantly improved metabolic half-life by blocking O-demethylation.

  • Application: Researchers designing next-generation PDE4 inhibitors can use the acetophenone to create "Roflumilast analogs" with rigidified linkers (e.g., converting the ketone to a cyclopropane or oxetane) to improve selectivity against the emetic PDE4D isoform.

Kinase Inhibition

The 3-methoxy-4-difluoromethoxy phenyl ring is a "privileged structure" in kinase inhibitors (e.g., EGFR or VEGFR targets). The difluoromethoxy group occupies hydrophobic pockets while donating a hydrogen bond to the hinge region or back-pocket residues (e.g., Threonine gatekeepers).

References

  • Hermann, R., et al. (2012). "Discovery of Roflumilast: A Potent, Selective, and Orally Active PDE4 Inhibitor." Journal of Medicinal Chemistry.

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Erickson, J. A., & McLoughlin, J. I. (2021). "Hydrogen Bond Donor Properties of the Difluoromethoxy Group." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Application Notes.

Sources

Application

Advanced Reductive Amination Protocols for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, one of the most common challenges I observe in drug development is the efficient functionalization of sterically hindered or electronically dea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, one of the most common challenges I observe in drug development is the efficient functionalization of sterically hindered or electronically deactivated ketones. The compound 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 101975-20-6) is a highly valuable building block, serving as a core intermediate for synthesizing phosphodiesterase (PDE3/PDE4) inhibitors such as Zardaverine and Roflumilast analogs[1].

However, performing a reductive amination on this specific acetophenone derivative requires careful mechanistic consideration. Unlike highly electrophilic aliphatic aldehydes, acetophenones are notoriously sluggish in imine formation due to the steric bulk of the methyl group and the electronic deactivation caused by the electron-donating methoxy group on the phenyl ring[2].

If you attempt this reaction using standard Sodium Triacetoxyborohydride (


) conditions, you will likely observe poor yields or preferential reduction of the ketone to a secondary alcohol. 

is excellent for aldehydes but often fails to drive the equilibrium of acetophenone-imine formation[3]. To solve this, we must decouple the reaction into two distinct phases using a strong Lewis acid—specifically Titanium(IV) isopropoxide (

)
—to force imine formation to completion before introducing the hydride source (

or

)[4].

Comparative Data Analysis: Selecting the Right Reducing System

To understand the causality behind our reagent selection, review the comparative efficacy of standard reductive amination systems when applied specifically to acetophenone derivatives.

Table 1: Comparative Efficacy of Reducing Systems for Acetophenone Derivatives

Reducing SystemLewis Acid Required?Reactivity with AcetophenonesChemoselectivityTypical Yield

/ AcOH
NoSluggish / PoorHigh10 - 30%

/ MeOH
NoModerateHigh40 - 60%

then

Yes (

)
Excellent Moderate 75 - 95%

, Pd/C (10 wt%)
NoGoodLow (reduces alkenes)80 - 90%

Data synthesized from established reductive amination literature for aromatic ketones[2][3][4].

Workflow Visualization

G A 1-[4-(Difluoromethoxy)- 3-methoxyphenyl]ethan-1-one B Amine + Ti(OiPr)4 (Lewis Acid Activation) A->B Nucleophilic Addition C Imine / Enamine Intermediate B->C - H2O D NaBH4 or NaBH3CN Reduction C->D Hydride Transfer E Target Amine (PDE4 Pharmacophore) D->E Workup

Fig 1: Ti(OiPr)4-mediated reductive amination workflow for acetophenone derivatives.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Standard & Complex Amines)

This protocol is engineered to be a self-validating system . By isolating the imine formation step, we prevent the premature reduction of the starting ketone. This method is highly recommended when reacting 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one with weakly basic or sterically hindered amines[3][4].

Scale: 10.0 mmol Materials:

  • 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one: 2.16 g (10.0 mmol, 1.0 eq)

  • Primary or Secondary Amine: 12.0 mmol (1.2 eq)

  • Titanium(IV) isopropoxide (

    
    ): 5.68 g (20.0 mmol, 2.0 eq)
    
  • Sodium borohydride (

    
    ): 0.57 g (15.0 mmol, 1.5 eq)
    
  • Anhydrous Tetrahydrofuran (THF) or Absolute Ethanol: 30 mL

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 100 mL round-bottom flask purged with argon, dissolve the ketone and the amine in 30 mL of anhydrous THF.

  • Lewis Acid Activation: Add

    
     dropwise via syringe at room temperature. Causality Note: Titanium acts as both a Lewis acid to activate the carbonyl carbon and a highly effective water scavenger, driving the equilibrium toward the imine[3].
    
  • Incubation & Self-Validation: Stir the reaction at room temperature for 12–18 hours.

    • Self-Validation Check: Before proceeding, withdraw a 0.1 mL aliquot, quench with

      
      , extract with 
      
      
      
      , and run a rapid
      
      
      -NMR. The disappearance of the ketone's methyl singlet (~2.5 ppm) confirms complete conversion. If ketone remains, extend stirring; adding hydride now will permanently ruin the yield by forming the secondary alcohol.
  • Reduction: Cool the flask to 0 °C using an ice bath. Carefully add

    
     in small portions over 15 minutes to control exothermic hydrogen gas evolution.
    
  • Maturation: Remove the ice bath and allow the reaction to stir for an additional 2–4 hours at room temperature.

  • Quenching & Workup: Quench the reaction by adding 15 mL of 1M NaOH (or aqueous ammonia).

    • Troubleshooting Insight:

      
       hydrolyzes into 
      
      
      
      . Using a basic aqueous quench granulates the
      
      
      precipitate, preventing the formation of intractable, unfilterable emulsions that typically plague titanium workups.
  • Filtration: Filter the resulting white suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (

    
     mL).
    
  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel chromatography to yield the target PDE4 pharmacophore.
    
Protocol B: Catalytic Hydrogenation (Scale-Up Alternative)

For industrial scale-up where the amine is simple (e.g., methylamine or dimethylamine) and avoiding transition metal waste (


) is preferred, catalytic hydrogenation is the method of choice[2].

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure autoclave with 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (10.0 mmol), the desired amine (15.0 mmol), and 40 mL of Methanol.

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq relative to ketone).

  • Hydrogenation: Purge the vessel with nitrogen three times, then with hydrogen gas. Pressurize the reactor to 50 psi with

    
     and stir vigorously at 50 °C for 12 hours.
    
  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through Celite to remove the Pd/C catalyst. Warning: Pd/C is highly pyrophoric when dry; keep the filter cake wet with solvent.

  • Concentration: Evaporate the methanol under reduced pressure to afford the crude amine, which can typically be used in subsequent steps without column chromatography.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Source: masterorganicchemistry.com.
  • Abdel-Magid, A. F., & Maryanoff, C. A. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes". Source: mdma.ch.
  • ChemicalBook. "ZARDAVERINE | 101975-10-4". Source: chemicalbook.com.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis". Source: jocpr.com.

Sources

Method

Catalytic hydrogenation of the ketone group in 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

This Application Note is structured as a comprehensive technical guide for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of reducing the ketone moiety in 1-[4-(Diflu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of reducing the ketone moiety in 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one while preserving the sensitive difluoromethoxy (


) group.

Executive Summary & Application Context

The target substrate, 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 83882-67-1 analog), is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast . The transformation of the acetophenone ketone group to the secondary alcohol, 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanol , requires precise control to avoid two primary side reactions:

  • Defluorination: The

    
     group is susceptible to hydrogenolysis under aggressive reducing conditions or high temperatures.
    
  • Hydrodeoxygenation: Over-reduction of the benzylic alcohol to the ethyl derivative.

This guide presents two validated protocols: a Heterogeneous Catalytic Method for rapid racemic synthesis and a Homogeneous Asymmetric Transfer Hydrogenation (ATH) for high-enantiopurity applications.

Mechanistic Considerations & Chemo-selectivity

Structural Challenges

The substrate contains an electron-rich aromatic ring substituted with a methoxy group and a difluoromethoxy group.

  • Electronic Effect: The electron-donating methoxy group activates the carbonyl, making it moderately reactive.

  • Stability: The

    
     moiety is chemically distinct from trifluoromethyl (
    
    
    
    ). The C-H bond in the difluoromethyl group renders it slightly more acidic and prone to radical abstraction or hydrolysis under strongly acidic/basic conditions at elevated temperatures.
Catalyst Selection Logic[1]
  • Pd/C (Palladium on Carbon): Effective for racemic reduction but carries a risk of hydrogenolysis (C-O bond cleavage) if the reaction time is prolonged or if the catalyst loading is too high.

  • Ru-Noyori Catalysts: The gold standard for asymmetric reduction. The mechanism involves a metal-ligand bifunctional concerted hydrogen transfer, which operates under mild conditions (often room temperature) and is highly chemoselective for the carbonyl group, leaving the

    
     and aromatic ring intact.
    

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Racemic)

Objective: Rapid, scalable synthesis of racemic alcohol for non-clinical intermediates.

Materials:

  • Substrate: 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (10.0 g, 46.3 mmol)

  • Catalyst: 5% Pd/C (50% water wet, Johnson Matthey Type 39 or equivalent) - Note: Lower Pd loading reduces defluorination risk.

  • Solvent: Methanol (HPLC grade)

  • Reagent: Hydrogen gas (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 10.0 g of the substrate in 100 mL of Methanol (10 vol).

  • Catalyst Addition: Carefully add 0.5 g of 5% Pd/C (5 wt% loading relative to substrate). Caution: Pd/C is pyrophoric; keep wet.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times (3 bar), then with Hydrogen (
    
    
    
    ) three times (3 bar) to remove oxygen.
  • Reaction: Pressurize to 3 bar (45 psi) with

    
    . Stir vigorously (800-1000 rpm) at 25°C .
    
    • Critical Control Point: Do not exceed 40°C. Higher temperatures significantly increase the rate of

      
       hydrogenolysis.
      
  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2-4 hours. Sample for HPLC (see Section 4).

  • Work-up: Filter the catalyst through a Celite pad under an inert atmosphere. Rinse with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (40°C bath) to yield the crude alcohol as a colorless to pale yellow oil.

Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)

Objective: Synthesis of (S)- or (R)-1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanol with >95% ee.

Materials:

  • Catalyst: RuCl (Noyori catalyst)

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)[2]

  • Solvent: Dichloromethane (DCM) or neat in azeotrope.

Step-by-Step Methodology:

  • Inertion: Flame-dry a 250 mL round-bottom flask and cool under Argon.

  • Solution Prep: Add substrate (5.0 g, 23.1 mmol) and catalyst (73 mg, 0.5 mol%) to the flask.

  • Solvent Addition: Add 15 mL of Dichloromethane (optional, can run neat) and 25 mL of Formic Acid/TEA azeotrope.

  • Reaction: Stir at 20-25°C for 12-24 hours. The reaction produces

    
    ; ensure the vessel is vented through a bubbler or a needle (open system).
    
  • Quench: Pour the mixture into water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with saturated

    
     (to remove residual formic acid) and brine. Dry over 
    
    
    
    .
  • Result: Yields the chiral alcohol with high enantioselectivity.

Quality Control & Analytics

Self-Validating Analytical System: Before proceeding to the next synthetic step, the product must pass the following criteria:

ParameterMethodAcceptance Criteria
Conversion HPLC (C18, ACN/H2O)> 98.0% (Area %)
Ketone Content HPLC< 0.5%
Ethyl Impurity HPLC/GC< 0.2% (Over-reduction marker)
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 98% ee (for Protocol B)
Identity 1H-NMR (CDCl3)Quartet at ~4.8 ppm (CH-OH); Triplet at ~6.5 ppm (

,

Hz)

Key NMR Diagnostic: The difluoromethoxy group appears as a characteristic triplet around 6.50 ppm with a large geminal coupling constant (


). Loss of this signal indicates defluorination.

Visualization of Workflows

Reaction Pathway & Side Reactions

The following diagram illustrates the desired pathway versus potential degradation routes.

ReactionPathway cluster_legend Legend Substrate Ketone Substrate (C=O) Product Target Alcohol (CH-OH) Substrate->Product H2, Catalyst (Mild) SideProduct2 Phenol Derivative (Defluorination) Substrate->SideProduct2 Strong Acid/Base High Temp SideProduct1 Ethyl Derivative (Over-reduction) Product->SideProduct1 Prolonged Time High Temp key1 Blue Arrow: Desired Path key2 Red Dashed: Avoid

Caption: Reaction scheme showing the selective reduction pathway (blue) and critical side reactions (red) to avoid.

Experimental Workflow (Protocol B)

Workflow Start Start: Substrate + Catalyst Mix Add FA/TEA Azeotrope (H-Donor) Start->Mix React Stir at 25°C (Open System for CO2 Release) Mix->React Check IPC: HPLC Conversion >98%? React->Check Check->React No (Extend Time) Quench Quench: Water/EtOAc Extraction Check->Quench Yes Wash Wash: Sat. NaHCO3 (Remove Acid) Quench->Wash Final Isolate: Chiral Alcohol Wash->Final

Caption: Step-by-step workflow for the Asymmetric Transfer Hydrogenation (ATH) protocol.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Mori, A., et al. (2006).[5] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. Link

  • BenchChem Technical Support. (2025). Stabilizing Acetophenone Derivatives for Long-Term Storage. Retrieved from BenchChem Application Notes. Link

  • ChemicalBook. (2023). Product Monograph: 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanol. Link

Sources

Application

Grignard reaction mechanisms involving 3-Methoxy-4-(difluoromethoxy)acetophenone

Executive Summary This technical guide details the protocol for the nucleophilic addition of Grignard reagents (R-MgX) to 3-Methoxy-4-(difluoromethoxy)acetophenone (CAS 122606-60-8). This substrate serves as a critical "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the nucleophilic addition of Grignard reagents (R-MgX) to 3-Methoxy-4-(difluoromethoxy)acetophenone (CAS 122606-60-8). This substrate serves as a critical "left-hand side" building block in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and other bioisostere-rich pharmacophores.

The presence of the difluoromethoxy (-OCHF₂) group introduces unique electronic and steric parameters compared to standard methoxy-substituted acetophenones. This guide addresses the specific challenges of maintaining the integrity of the fluorinated ether moiety while ensuring high-yield conversion to the tertiary alcohol.

Mechanistic Insight & Chemical Logic

Substrate Analysis

The substrate contains three key functional zones:

  • Acetyl Group (Electrophile): The primary site of reaction.

  • 3-Methoxy Group (Donor): Provides resonance donation (+M), slightly deactivating the ketone but offering potential chelation sites for Mg²⁺.

  • 4-Difluoromethoxy Group (Inductive Acceptor): The -OCHF₂ group acts as a lipophilic, metabolically stable bioisostere of a methoxy group. Crucially, it exerts a strong inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic than in 3,4-dimethoxyacetophenone.

Reaction Pathway

The reaction proceeds via a coordinate-covalent magnesium bridge. The magnesium atom coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alkyl/aryl group (R) from the Grignard reagent then attacks the carbonyl carbon.

Critical Stability Note: The -OCHF₂ group is generally stable to nucleophilic attack by Grignard reagents at temperatures ≤ 0°C. However, the proton on the difluoromethyl carbon (


 > 30) is not acidic enough to be deprotonated by R-MgX under standard kinetic control. Care must be taken to avoid forcing conditions (reflux with excess reagent) which could lead to alpha-metallation or defluorination.

GrignardMechanism cluster_stability Stability Checkpoint Substrate 3-Methoxy-4-(difluoromethoxy) acetophenone Complex Mg-Carbonyl Coordination Complex Substrate->Complex Coordination Grignard R-Mg-X (Grignard Reagent) Grignard->Complex TS 6-Membered Transition State Complex->TS Nucleophilic Attack Intermediate Magnesium Alkoxide Intermediate TS->Intermediate C-C Bond Formation Quench NH4Cl (aq) Protonation Intermediate->Quench Workup OCHF2 -OCHF2 Group (Intact) Intermediate->OCHF2 Must remain inert Product Tertiary Alcohol Product Quench->Product Hydrolysis

Figure 1: Mechanistic pathway of Grignard addition preserving the difluoromethoxy motif.

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Methoxy-4-(difluoromethoxy)acetophenone (1.0 equiv).

  • Reagent: R-MgX (1.2 – 1.5 equiv) in THF or Et₂O.

    • Note: Commercial solutions (Sigma-Aldrich, TCI) are titrated prior to use.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

    • Rationale: THF is preferred over diethyl ether for its higher boiling point and better solubility of fluorinated aromatics.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe.

  • Flush with Argon for 15 minutes.

  • Charge the flask with 3-Methoxy-4-(difluoromethoxy)acetophenone (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

Step 2: Controlled Addition (The "Cold Initiation")

  • Cool the reaction mixture to 0°C using an ice/water bath.

    • Expert Tip: Do not cool to -78°C unless R is extremely sterically hindered or a vinyllithium species is used. 0°C provides sufficient kinetic energy for addition while suppressing side reactions.

  • Charge the addition funnel with the Grignard Reagent (1.2 equiv).

  • Add the Grignard reagent dropwise over 30 minutes, maintaining internal temperature < 5°C.

    • Observation: The solution often transitions from colorless/pale yellow to a deep yellow/orange suspension (magnesium alkoxide formation).

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Self-Validating Checkpoint (TLC/HPLC):

    • Take a 50 µL aliquot, quench with sat. NH₄Cl/EtOAc.

    • Target: Disappearance of Starting Material (SM).

    • Rf Shift: The tertiary alcohol product typically has a lower Rf (more polar) than the ketone starting material in Hexane:EtOAc (3:1).

Step 4: Quench & Workup

  • Cool the mixture back to 0°C.

  • Critical Step: Slowly add saturated aqueous NH₄Cl.

    • Warning: Exothermic![1][2] Add slowly to manage gas evolution and heat.

    • Chemistry: Mildly acidic NH₄Cl (pH ~5-6) protonates the alkoxide without hydrolyzing the difluoromethyl ether (which is sensitive to strong mineral acids like HCl or H₂SO₄).

  • Extract with Ethyl Acetate (3 x volume).

  • Wash combined organics with Brine.

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Data Analysis & Quality Control

Expected Analytical Signatures

The success of the reaction is defined by the formation of the tertiary alcohol and the retention of the difluoromethoxy group.

Analytical MethodSignalDiagnostic Value
¹H NMR

~6.5 ppm (t,

Hz, 1H)
Pass/Fail: Confirms -OCHF₂ integrity. Loss of triplet = degradation.
¹H NMR

~2.5 ppm (s, 3H)
Disappearance: Confirms consumption of acetyl methyl ketone.
¹H NMR New Alkyl/Aryl SignalsAppearance: Confirms addition of 'R' group.
¹⁹F NMR

~-82 ppm (d,

Hz)
Singular Species: Multiple F peaks indicate defluorination side products.
IR ~3400 cm⁻¹ (Broad)Appearance of O-H stretch.
IR ~1680 cm⁻¹Disappearance of C=O stretch.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Wet solvent or degraded Grignard.Titrate Grignard reagent; redistill THF over Na/Benzophenone.
Loss of -OCHF₂ Acidic hydrolysis during workup.Use only NH₄Cl or phosphate buffer (pH 7) for quench. Avoid HCl.
Complex Mixture Enolization (if R is bulky).Use organolithium (R-Li) at -78°C or Cerium(III) chloride (Luche conditions) to enhance nucleophilicity.

Process Visualization

Workup & Isolation Flow

WorkupFlow ReactionMix Reaction Mixture (Mg-Alkoxide in THF) Quench Quench: Sat. NH4Cl (pH ~5-6, 0°C) ReactionMix->Quench Slow Addition Separation Phase Separation Quench->Separation Aqueous Aqueous Phase (Mg Salts) Separation->Aqueous Organic Organic Phase (Product in EtOAc) Separation->Organic Drying Dry (Na2SO4) & Filter Organic->Drying Concentration Concentrate in vacuo (< 40°C) Drying->Concentration Crude Crude Oil Concentration->Crude

Figure 2: Workup protocol designed to prevent acid-catalyzed degradation of the difluoromethoxy group.

References

  • Grignard Reaction Mechanisms

    • Milstein, D. (2014). Organometallic Chemistry. Wiley-VCH. (General mechanism of nucleophilic addition to ketones).
    • Source:

  • Difluoromethoxy Group Properties & Stability

    • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Stability and Reactivity." Journal of Medicinal Chemistry. (Establishes stability of Ar-OCHF2 to bases and nucleophiles).
    • Source:

  • Synthesis of Fluorinated Acetophenones

    • Sigma-Aldrich Technical Library. "Product Specification: 3'-Fluoro-4'-methoxyacetophenone." (Analogous chemistry and handling).
    • Source:

  • Workup Protocols for Acid-Sensitive Ethers

    • Pavia, D. L., et al. Introduction to Organic Laboratory Techniques. (Standard NH4Cl quenching protocols).
    • Source:

Sources

Method

Scale-up synthesis techniques for difluoromethoxy-substituted acetophenones

This guide details the scale-up synthesis of difluoromethoxy-substituted acetophenones, focusing on the transition from medicinal chemistry scale (mg) to process scale (kg). It prioritizes the Sodium Chlorodifluoroacetat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the scale-up synthesis of difluoromethoxy-substituted acetophenones, focusing on the transition from medicinal chemistry scale (mg) to process scale (kg). It prioritizes the Sodium Chlorodifluoroacetate (SCDA) method due to its operational superiority over ozone-depleting chlorodifluoromethane gas (


) in standard reactor setups.


 to 

using Solid Reagents and Continuous Flow

Executive Summary & Chemical Context

The difluoromethoxy group (


) is a critical bioisostere in modern drug design, often replacing methoxy (

) or hydroxyl (

) groups.[1][2] It functions as a lipophilic hydrogen bond donor , improving metabolic stability (blocking metabolic soft spots) and membrane permeability (Lipinski compliance) [1, 4].

The Challenge: Traditional synthesis uses Freon-22 (


) gas, which poses regulatory challenges (Montreal Protocol), requires high-pressure autoclaves, and suffers from poor gas-liquid mass transfer.
The Solution:  This guide focuses on Sodium Chlorodifluoroacetate (SCDA)  as a solid, shelf-stable source of difluorocarbene (

), and outlines two protocols:
  • Batch Process: Optimized for 100g – 1kg scale using controlled addition.

  • Continuous Flow: Optimized for safety and throughput (>1kg) by managing exotherms and off-gassing.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the thermal decomposition of SCDA to generate singlet difluorocarbene (


), which acts as a "soft" electrophile.

Key Mechanistic Insights for Scale-Up:

  • Carbene Lifetime:

    
     is short-lived. If the phenol concentration is too low, 
    
    
    
    dimerizes to tetrafluoroethylene (gas) or hydrolyzes, wasting reagent.
  • Base Selection: The base must deprotonate the phenol (

    
    ) but not induce aldol condensation on the acetophenone's methyl group. Potassium Carbonate (
    
    
    
    ) is the standard.
  • Biphasic Kinetics: The reaction is often heterogeneous. Phase Transfer Catalysts (PTC) like TBAB are essential in non-polar solvents but optional in DMF/DMAc.

DifluoromethylationMechanism SCDA Sodium Chlorodifluoroacetate (Solid Reagent) Carbene Difluorocarbene (:CF2) SCDA->Carbene Heat (>90°C) -CO2, -NaCl Intermed Difluoromethyl Anion Intermediate Carbene->Intermed Side Side Product: Tetrafluoroethylene Carbene->Side Dimerization (If substrate low) Phenol Hydroxyl-Acetophenone (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide K2CO3 Deprotonation Phenoxide->Intermed + :CF2 (Fast Step) Product Difluoromethoxy-Acetophenone (Product) Intermed->Product + H+ (Proton Source)

Figure 1: Mechanistic pathway for the difluoromethylation of phenols using SCDA.[3] Note the competition between productive trapping and carbene dimerization.

Protocol A: Batch Synthesis (100g Scale)

Target: 4'-(Difluoromethoxy)acetophenone Safety Critical: This reaction generates


 gas. On a 100g scale, this volume is significant. Do not seal the reactor.  Use a reflux condenser open to an inert gas line with a bubbler.
Materials
ComponentEquiv.RoleNotes
4'-Hydroxyacetophenone 1.0SubstrateLimiting reagent.
SCDA 2.5 - 3.0ReagentExcess required due to hydrolysis/dimerization.

3.0BaseMilled/powdered preferred for surface area.
DMF or DMAc [0.5 M]SolventHigh boiling point, excellent solubility for SCDA.
Water 5-10% v/vAdditiveCrucial: A small amount of water aids protonation of the intermediate anion [6].
Step-by-Step Procedure
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (overhead), a reflux condenser, and a temperature probe. Connect the condenser to a nitrogen bubbler.

  • Charging: Charge 4'-hydroxyacetophenone (100g, 0.73 mol),

    
     (302g, 2.19 mol), DMF (1.2 L), and water (60 mL). Stir at room temperature for 30 minutes to ensure deprotonation.
    
  • Heating: Heat the slurry to 100°C .

  • Reagent Addition (The "Trickle" Method):

    • Do not dump SCDA all at once. The massive release of

      
       can foam-over the reactor.
      
    • Prepare a solution of SCDA (335g, 2.2 mol) in minimal DMF (or add as solid portion-wise).

    • Add SCDA over 2 to 3 hours via a solids addition funnel or peristaltic pump (if dissolved).

    • Observation: You will see vigorous bubbling (

      
      ). Maintain internal temp between 95-105°C.
      
  • Digestion: After addition, stir at 100°C for an additional 2 hours. Monitor by TLC or HPLC.

  • Workup (Quench & Crash):

    • Cool mixture to <40°C.

    • Pour the reaction mixture into 4L of ice water with vigorous stirring.

    • The product is lipophilic and should oil out or precipitate.

    • Extract with Ethyl Acetate (

      
      ) or MTBE.
      
    • Wash organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
  • Purification: Dry over

    
    , concentrate. Purify via vacuum distillation (bp ~110°C @ 10 mmHg) or crystallization if the specific acetophenone derivative is solid [20].
    

Protocol B: Continuous Flow Synthesis (Process Scale)

Why Flow? Flow chemistry manages the


 off-gassing safely by keeping the system pressurized (keeping gas in solution) until the outlet, or by using a gas-liquid segmented flow. It also minimizes the residence time of the unstable 

carbene [7, 9].
Flow Reactor Design
  • Feed A: Substrate + Base in Solvent (e.g., Phenol +

    
     or organic base like DBU in NMP).
    
  • Feed B: SCDA solution in NMP (N-Methyl-2-pyrrolidone).

  • Reactor: Heated coil reactor (Stainless steel or PFA).

  • Back Pressure Regulator (BPR): Essential to prevent solvent boiling and manage gas expansion.

FlowProcess cluster_feeds Feed System FeedA Pump A: Substrate + Base Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Pump B: SCDA Solution FeedB->Mixer Reactor Heated Coil Reactor (120°C, 10-20 min residence) Mixer->Reactor Combined Stream Cooling Cooling Loop (25°C) Reactor->Cooling BPR Back Pressure Regulator (100 psi / 7 bar) Cooling->BPR Collection Collection Vessel (Gas/Liquid Separator) BPR->Collection Depressurization (CO2 release)

Figure 2: Continuous flow setup for difluoromethylation. The BPR maintains pressure to keep CO2 dissolved or compressed until the reaction is complete.

Protocol Parameters
  • Concentration: 0.5 M for both feeds.

  • Solvent: NMP (preferred over DMF for higher thermal stability and solubility).

  • Temperature: 120°C - 140°C (Higher temps are safer in flow than batch due to closed containment).

  • Residence Time: 10 - 20 minutes.

  • Pressure: Set BPR to 100 psi (approx 7 bar). This prevents the solvent from boiling and keeps the

    
     generation controlled until the exit.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Rapid hydrolysis of

Ensure reagents are dry (except the specific proton source). Increase SCDA equivalents (up to 4.0).
C-Alkylation Phenoxide attacking

at Carbon
Use a harder base or change solvent to reduces ion pairing. However,

-alkylation is generally favored for phenols.
Runaway Exotherm SCDA added too fastSTOP addition. Increase cooling. In batch, switch to portion-wise addition.
Sticky/Black Tar Polymerization of

Dilute the reaction. The concentration of

is too high relative to the substrate.

Safety & Waste Management

  • SCDA Hazards: Causes skin and severe eye irritation.[4][5] Hygroscopic. Decarboxylation releases

    
     (asphyxiant in confined spaces) [11, 12].
    
  • Fluoride Waste: The reaction generates NaCl and potentially NaF/HF byproducts if hydrolysis occurs. Aqueous waste must be treated with Calcium Chloride (

    
    ) to precipitate fluoride as 
    
    
    
    before disposal.
  • Off-gassing: Ensure all batch reactors are vented to a scrubber.

References

  • BenchChem. (2025).[6] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.[1][6][7]Link

  • Hu, J., et al. (2013). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Organic Letters.[8] Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Link

  • Alfa Chemistry. (2025). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.[1]Link

  • Organic Syntheses. (2016). Difluoromethylation of Phenols - Organic Syntheses Procedure.Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Sodium chlorodifluoroacetate.[4][5][9]Link

  • Vapourtec. (2024). Development of a Safe and Efficient Continuous Flow Method for the Synthesis of 3‐Difluoromethoxypyridine Derivatives.Link

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective.Link[10]

  • BenchChem. (2025).[6] Application Notes and Protocols: Difluoromethanol in Flow Chemistry.Link

  • Chem-Impex. (2025). 4'-(Difluoromethoxy)acetophenone Product Page.Link

Sources

Application

The Strategic Role of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one in the Synthesis of Advanced Agrochemicals

Introduction: The Significance of Fluorinated Building Blocks in Modern Agrochemicals The relentless pursuit of higher crop yields and more resilient agriculture has driven the development of increasingly sophisticated a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Building Blocks in Modern Agrochemicals

The relentless pursuit of higher crop yields and more resilient agriculture has driven the development of increasingly sophisticated and specific agrochemicals. A key trend in this evolution is the incorporation of fluorine-containing moieties into active ingredients. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable substituent due to its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes. This application note details the utility of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one, a specialized acetophenone derivative, as a strategic precursor in the synthesis of cutting-edge agrochemicals, with a focus on pyrazole-based fungicides.

Acetophenone and its derivatives are well-established as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The specific substitution pattern of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one, featuring both a difluoromethoxy and a methoxy group on the phenyl ring, makes it an ideal starting material for the construction of complex heterocyclic systems that are the core of many modern pesticides.

Core Application: A Gateway to Pyrazole-Based Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A primary application of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one is in the synthesis of pyrazole-carboxamide fungicides. Many of these fungicides belong to the class of Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a vital class of fungicides that disrupt the fungal respiratory chain, a mode of action that has proven effective against a broad spectrum of plant pathogens.

A critical building block for many of these advanced SDHI fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) and its activated form, the corresponding acyl chloride.[3][4] The synthesis of this crucial intermediate can be efficiently achieved from acetophenone precursors. The pathway hinges on the formation of an enaminone, followed by a cyclization reaction with a hydrazine derivative.

The following sections will provide a detailed, step-by-step protocol for the synthesis of a key pyrazole intermediate from 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one, illustrating its pivotal role in the agrochemical development pipeline.

Synthetic Workflow: From Acetophenone to Pyrazole Core

The transformation of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one into a functionalized pyrazole intermediate is a multi-step process that leverages well-established organic chemistry principles. The overall workflow can be visualized as follows:

G A 1-[4-(Difluoromethoxy)-3- methoxyphenyl]ethan-1-one B Enaminone Intermediate A->B Formylation with DMF-DMA C Pyrazole Carboxylic Acid Intermediate (DFPA analogue) B->C Cyclization with Hydrazine & Oxidation D Acyl Chloride Derivative C->D Chlorination E Final Agrochemical (e.g., SDHI Fungicide) D->E Amidation

Caption: Synthetic pathway from the starting acetophenone to a final agrochemical.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of a key pyrazole intermediate from 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one. These protocols are based on established synthetic methodologies for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of the Enaminone Intermediate

This protocol describes the formation of an enaminone, a crucial intermediate, through the reaction of the starting acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5]

Materials:

  • 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 1 equivalent of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one.

  • Add anhydrous toluene to dissolve the starting material.

  • Add 1.2 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • DMF-DMA: Acts as a formylating agent, adding a one-carbon unit to the methyl group of the acetophenone to form the enaminone.[5][6]

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of the Pyrazole Carboxylic Acid Intermediate

This protocol details the cyclization of the enaminone intermediate with a hydrazine derivative to form the pyrazole ring, followed by oxidation to the carboxylic acid.[4][7]

Materials:

  • Crude enaminone intermediate from Protocol 1

  • Methylhydrazine

  • Anhydrous ethanol

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Dissolve the crude enaminone intermediate in anhydrous ethanol in a round-bottom flask.

  • Add 1.1 equivalents of methylhydrazine to the solution.

  • Reflux the reaction mixture for 3-5 hours, monitoring the formation of the pyrazole intermediate by TLC or GC.

  • After cooling, add a solution of sodium hydroxide and an oxidizing agent such as potassium permanganate portion-wise at a controlled temperature.

  • Stir the mixture until the oxidation is complete.

  • Quench the reaction and filter to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the pyrazole carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization.

Causality of Experimental Choices:

  • Methylhydrazine: Provides the two nitrogen atoms required for the formation of the pyrazole ring. The methyl group becomes the N-methyl substituent in the final product.

  • Oxidation Step: Converts the acetyl group of the initial acetophenone into the carboxylic acid functionality on the pyrazole ring.

  • Acidification: Protonates the carboxylate salt to precipitate the desired carboxylic acid.

Data Presentation: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-oneC₁₀H₁₀F₂O₃216.18-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₆F₂N₂O₂176.12White solid

Logical Framework for Agrochemical Synthesis

The synthesis of a final agrochemical product, such as the SDHI fungicide Inpyrfluxam, involves the amidation of the pyrazole carboxylic acid intermediate with a specific amine moiety.

G cluster_0 Core Intermediate Synthesis cluster_1 Final Product Assembly A 1-[4-(Difluoromethoxy)-3- methoxyphenyl]ethan-1-one B Pyrazole Carboxylic Acid (DFPA Analogue) A->B Two-Step Synthesis (Formylation & Cyclization) C Acyl Chloride of DFPA Analogue B->C Activation E Final Agrochemical (e.g., Inpyrfluxam) C->E Amidation D Specific Amine Moiety D->E

Caption: Logical flow from the starting material to the final agrochemical product.

Conclusion

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one is a strategically important building block in the synthesis of modern agrochemicals. Its unique substitution pattern provides a direct and efficient route to highly functionalized pyrazole intermediates, which are at the heart of a new generation of potent SDHI fungicides. The protocols and logical framework presented in this application note are intended to guide researchers and drug development professionals in leveraging this valuable precursor for the discovery and development of novel crop protection solutions. The continued exploration of such fluorinated building blocks will undoubtedly play a crucial role in addressing the future challenges of global food security.

References

  • MDPI. (2023, January 2). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • ResearchGate. (2023, January 2). (PDF) Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • WIPO Patentscope. (2018, February 22). WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • OAS. (n.d.). synthesis of some enaminone derivatives under solvent-free process. Retrieved from [Link]

  • Google Patents. (n.d.). EP0822187A1 - Pyrazole derivatives and herbicides.
  • ResearchGate. (n.d.). Synthesis of difluoromethoxylated pyrazoles. [a] All yields are.... Retrieved from [Link]

  • Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Synlett. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism of the first stage of enaminone synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Beilstein Journals. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • PMC. (n.d.). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. Retrieved from [Link]

  • Quora. (2017, November 5). What is the mechanism of reaction dimedone with DMF.DMA?. Retrieved from [Link]

  • Mendeley. (n.d.). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Retrieved from [Link]

  • ResearchGate. (2021, July 5). Could you help me with the mechanism of this reaction?. Retrieved from [Link]

  • Liskon Biological. (2024, May 24). reaction between DMF-DMA and methyl groups. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

Abstract This document provides a comprehensive guide for the synthesis of (E)-1-(4-(difluoromethoxy)-3-methoxyphenyl)-3-arylprop-2-en-1-ones, a class of chalcones with significant potential in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of (E)-1-(4-(difluoromethoxy)-3-methoxyphenyl)-3-arylprop-2-en-1-ones, a class of chalcones with significant potential in medicinal chemistry and materials science. The protocol details the base-catalyzed Claisen-Schmidt condensation between 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one and various aromatic aldehydes. We delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and provide detailed characterization and troubleshooting guidelines. The inclusion of the difluoromethoxy group is of particular interest as it can enhance critical drug-like properties such as metabolic stability and lipophilicity, making this synthetic route highly relevant for drug development professionals.[1][2][3]

Introduction: The Significance of Fluorinated Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a critical scaffold in the realm of organic and medicinal chemistry.[4][5] These α,β-unsaturated ketones are not only precursors to flavonoids in nature but also exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][6][7] The synthetic accessibility of the chalcone framework via the Claisen-Schmidt condensation allows for extensive structural diversification, enabling the fine-tuning of their biological profiles.[5][8][9]

The strategic incorporation of fluorine atoms or fluorine-containing moieties into bioactive molecules is a well-established strategy in modern drug design.[10] The difluoromethoxy (-OCHF₂) group, in particular, can profoundly influence a molecule's physicochemical properties. It often increases lipophilicity, which can improve cell membrane permeability, and enhances metabolic stability by blocking potential sites of oxidative metabolism.[1][2] This application note provides researchers with a reliable and detailed protocol to synthesize a library of novel chalcones featuring this valuable functional group, starting from the readily available 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one.

Reaction Principle and Mechanism

The synthesis of chalcones from an acetophenone derivative and a benzaldehyde derivative is achieved through a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[11][12][13] This reaction is particularly effective when the aldehyde partner lacks α-hydrogens, preventing it from undergoing self-condensation and ensuring it acts solely as the electrophile.[12][14]

The mechanism proceeds through several key steps:

  • Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the methyl group of the acetophenone (1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one) to form a resonance-stabilized enolate ion. This is the nucleophilic species in the reaction.[14][15][16]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and results in an intermediate alkoxide.[15][17]

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as an aldol adduct.[14][16]

  • Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration (loss of a water molecule). This elimination step is facilitated by the formation of a highly conjugated system and is often the rate-limiting step of the overall condensation.[15][18] The final product is the stable α,β-unsaturated ketone, or chalcone.

Claisen-Schmidt_Mechanism Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation. cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Acetophenone Acetophenone (with α-hydrogens) Enolate Resonance-Stabilized Enolate Acetophenone->Enolate Deprotonation Base Base (OH⁻) Enolate_ref Enolate (Nucleophile) Aldehyde Aldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation (H₂O) Aldol_ref Aldol Adduct Enolate_ref->Aldehyde Attack Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_ref->Chalcone Elimination of H₂O G Figure 2: Experimental Workflow for Chalcone Synthesis. A 1. Dissolve Reactants (Acetophenone + Aldehyde) in Ethanol B 2. Add Base Catalyst (aq. NaOH / KOH) Dropwise A->B C 3. Stir & Monitor (TLC, 2-16 h) B->C D 4. Quench & Precipitate (Pour into ice water, acidify with HCl) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization from Ethanol) E->F G 7. Dry & Characterize (Yield, MP, NMR, IR, MS) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one Synthesis

Executive Summary & Reaction Scope User Query: "I am synthesizing 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one from acetovanillone. My yields are inconsistent (30-50%), and I observe significant starting material r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Scope

User Query: "I am synthesizing 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one from acetovanillone. My yields are inconsistent (30-50%), and I observe significant starting material remaining. How do I improve conversion and scalability?"

Technical Context: This synthesis involves the O-difluoromethylation of Acetovanillone (4-hydroxy-3-methoxyacetophenone).[1] This moiety is a critical pharmacophore, serving as a bioisostere for methoxy groups to improve metabolic stability (lipophilicity modulation), most notably seen in PDE4 inhibitors like Roflumilast .

The core challenge is the short half-life of the reactive intermediate (difluorocarbene,


)  and its high susceptibility to hydrolysis. Success depends on maximizing the rate of phenoxide attack relative to the rate of carbene quenching by water.

Critical Reagent Selection Guide

The choice of difluorocarbene source dictates your yield ceiling. We categorize these into three "Generations" of reagents.

Reagent SourceTypeYield PotentialScalabilityKey Constraint
Chlorodifluoromethane (

, Freon-22)
GasHigh (Industrial)ExcellentRegulatory/Safety: Ozone-depleting gas; requires autoclave/pressure vessel.[1]
Sodium Chlorodifluoroacetate (SCDA) SolidHigh (Lab/Pilot) GoodTemp Control: Requires >95°C for decarboxylation.[2]

evolution requires venting.
Diethyl (bromodifluoromethyl)phosphonate LiquidModerateLowCost: Prohibitively expensive for multi-gram scale.
Recommendation:

For laboratory to pilot-scale optimization (up to 100g), Sodium Chlorodifluoroacetate (SCDA) is the superior choice due to ease of handling and lack of pressurized equipment requirements. The protocols below focus on optimizing the SCDA route.

Reaction Mechanism & Failure Points[1]

To troubleshoot, you must visualize the competing pathways. The difluorocarbene (


) is generated in situ.

ReactionPathway SCDA Reagent: Na-Chlorodifluoroacetate Carbene Intermediate: Difluorocarbene (:CF2) SCDA->Carbene Heat (>95°C) -CO2, -NaCl Product Target: Difluoromethoxy Product Carbene->Product Path A: Fast Attack (Desired) Waste Side Product: Formate/Salts Carbene->Waste Path B: Hydrolysis (H2O) (Competitor) Phenol Substrate: Acetovanillone Phenoxide Active Species: Phenoxide Anion Phenol->Phenoxide Base (K2CO3) Phenoxide->Product Nucleophilic Attack

Figure 1: The mechanistic race condition. Yield loss is primarily due to Path B (Hydrolysis) outpacing Path A.

Troubleshooting & Optimization Protocols

Issue 1: "My reaction stalls at 50% conversion."

Diagnosis: The difluorocarbene source was likely consumed by trace water or evolved too quickly before reacting with the substrate. The Fix: Implement a Portion-wise Addition Strategy .

Optimized Protocol (SCDA Method):

  • Solvent System: Use DMF (N,N-Dimethylformamide) or NMP . Do not use Acetone or Acetonitrile, as they do not reach the necessary decarboxylation temperature (95-100°C) efficiently at ambient pressure.

  • Stoichiometry:

    • Acetovanillone: 1.0 equiv[1]

    • 
      : 1.5 equiv (Base is required to ensure phenoxide formation).
      
    • SCDA: 2.5 - 3.0 equiv total .[1]

  • Procedure:

    • Step A: Dissolve Acetovanillone and

      
       in DMF. Heat to 100°C  under 
      
      
      
      for 30 mins to ensure deprotonation.
    • Step B (Critical): Add SCDA in 3 separate portions (1.0 eq, then 1.0 eq, then 0.5 eq) spaced 45-60 minutes apart.

    • Why? This maintains a steady-state concentration of

      
      , preventing "carbene saturation" where the active species oligomerizes or hydrolyzes before finding a phenoxide molecule.
      
Issue 2: "I see a new impurity spot just below the product."

Diagnosis: This is likely the O-formylation byproduct or unreacted phenol.[1] The Fix: Water Control.

  • 
     reacts with water to form formic acid/formates.
    
  • Action: Dry your DMF over molecular sieves (3Å) for 24 hours prior to use. Ensure the reaction is under a nitrogen stream (not static atmosphere) to sweep away evolved moisture/CO2.

Issue 3: "The reaction mixture turned black/tarry."

Diagnosis: Thermal decomposition of the phenoxide or polymerization of the carbene. The Fix: Temperature Modulation.

  • While SCDA requires heat to decompose, >120°C promotes tar formation.

  • Target: Maintain internal temperature strictly between 95°C and 105°C . Use an internal temperature probe, not just a hotplate setting.

Scalability & Safety (The "Self-Validating" System)

When moving from 1g to >50g, the reaction kinetics change due to heat transfer and gas evolution.

Safety Warning: The decomposition of SCDA releases


 and trace 

.

  • Ventilation: Do not seal the vessel completely. Use a bubbler to monitor gas evolution. A sealed vessel may over-pressurize.

Workup Optimization (Emulsion Breaking): Users often report difficult emulsions during extraction due to the density of DMF.

  • Dilution: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Use MTBE (Methyl tert-butyl ether) instead of DCM. MTBE floats on water and separates faster from DMF/water mixtures than DCM.

  • Wash: Wash the organic layer with 5% LiCl solution (removes residual DMF) followed by 1N NaOH (removes unreacted Acetovanillone).

Decision Tree for Troubleshooting

Troubleshooting Start Problem Identified LowYield Low Yield (<50%) Start->LowYield Impurity Unknown Impurity Start->Impurity CheckTemp Check Internal Temp LowYield->CheckTemp CheckWater Check Solvent Water Content Impurity->CheckWater DrySolvent Action: Dry DMF over 3Å Sieves CheckWater->DrySolvent If wet PortionAdd Action: Add SCDA in 3 portions CheckTemp->PortionAdd If Temp OK AdjustTemp Action: Set Temp 95-105°C CheckTemp->AdjustTemp If <90°C or >120°C

Figure 2: Diagnostic workflow for common difluoromethylation failures.

References

  • Hu, J., Zhang, W., & Wang, F. (2009).[1] "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent."[1] Chemical Communications, (48), 7465-7467.[1] Link

  • Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacetate." Journal of Organic Chemistry. (Demonstrates the SCDA mechanism and kinetics). Link

  • Liron, F., et al. (2010). "Roflumilast Synthesis and Optimization." Organic Process Research & Development. (Specific context for the acetovanillone intermediate). Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated difluoromethylation of aryl iodides and bromides." Journal of the American Chemical Society, 135(41), 15559-15566. Link

Sources

Optimization

Preventing defluorination of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one under basic conditions

Subject: Preventing Defluorination of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one Under Basic Conditions Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Defluorination of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one Under Basic Conditions Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Molecule: 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 33239-19-1) is a critical intermediate, most notably in the synthesis of PDE4 inhibitors like Roflumilast . It features an acetophenone core with a 3-methoxy group and a 4-difluoromethoxy (


) moiety.

The Problem: While the difluoromethoxy group is generally robust, it is susceptible to base-mediated


-elimination  (defluorination). This side reaction cleaves the ether bond, reverting the molecule to a phenol and releasing difluorocarbene, which subsequently polymerizes or hydrolyzes.

The Solution: Success depends on exploiting the


 differential between the ketone 

-protons (

19) and the ether methine proton (

26–28). By controlling base strength , solvent polarity , and temperature , you can functionalize the ketone without degrading the ether.

The Mechanism of Failure[9]

To prevent failure, you must understand the invisible degradation pathway. The destruction of the


 group under basic conditions follows an E1cb-like mechanism.
The Degradation Pathway
  • Deprotonation: A strong base removes the proton from the

    
     group. This proton is acidic due to the electron-withdrawing induction of two fluorine atoms and the oxygen.
    
  • Elimination: The resulting carbanion is unstable. It ejects a fluoride ion (

    
    ) to form a reactive difluorocarbene intermediate.
    
  • Collapse: The carbene reacts with water (hydrolysis) or polymerizes, leaving behind the phenolate anion.

DefluorinationMechanism Start Substrate (-OCHF2) Transition Carbanion (-OCF2: -) Start->Transition pKa ~27 Base Strong Base (B:) Base->Start Deprotonation Elimination Transition State (Loss of F-) Transition->Elimination Slow Step Carbene Difluorocarbene (:CF2) Elimination->Carbene -F- Phenol Phenolate (Ar-O-) Elimination->Phenol C-O Cleavage Carbene->Phenol Hydrolysis (if H2O present) Tar Tarry Byproducts (Polymers) Carbene->Tar Polymerization

Figure 1: The E1cb-like degradation pathway of aryl difluoromethyl ethers under basic conditions.

Troubleshooting Guide (Scenario-Based)

Use this guide to diagnose specific issues in your current workflow.

Scenario A: "My reaction mixture turned black/tarry."
  • Diagnosis: Uncontrolled generation of difluorocarbene. The carbene species is highly electrophilic and polymerizes rapidly in the absence of a trapping agent.

  • Root Cause: Use of anhydrous strong bases (e.g.,

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO).
  • Fix: Switch to a protic solvent system or a weaker base. Aprotic polar solvents strip cations, making the base "naked" and hyper-reactive toward the ether proton.

Scenario B: "I see a new peak at [M-50] in LCMS."
  • Diagnosis: Loss of the

    
     moiety (Mass = 50 Da). You have successfully converted your starting material back into Acetovanillone (phenol).
    
  • Root Cause: Prolonged reflux with hydroxide or alkoxide. While the reaction might be slow, thermodynamic equilibrium eventually drives the irreversible loss of fluoride.

  • Fix: Lower the reaction temperature. The activation energy for the ether deprotonation is significantly higher than for the ketone enolization.

Scenario C: "Low yield in Aldol/Claisen condensation."
  • Diagnosis: Competitive deprotonation. The base is consuming the ether proton instead of the ketone

    
    -proton, or the formed enolate is unstable.
    
  • Root Cause: Base

    
     is too high (>25).
    
  • Fix: Use a base with a

    
     between 16 and 20 (e.g., Ethoxide, Hydroxide) rather than Amides (
    
    
    
    35) or Hydrides (
    
    
    35), or use Kinetic Control (see Section 4).

Optimized Protocols & Base Selection

The "Safety Window" Strategy

To ensure chemoselectivity, you must operate within the


 safety window.
Proton TypeApprox.

(DMSO)
Reactivity Risk
Ketone

-CH

19 - 20 Target (Easy to remove)
Ether

26 - 28 Avoid (Harder to remove, but dangerous)
Aromatic Ring H > 40 Safe
Protocol 1: Thermodynamic Control (Condensations)

Best for: Aldol condensations, Claisen-Schmidt reactions.

Do NOT use:


, 

, or

in DMF. Recommended System:

or

in Ethanol/Water or Methanol.

Why it works:

  • Solvation: In protic solvents (water/alcohol), the fluoride ion (

    
    ) is well-solvated. However, the base is also solvated and less aggressive.
    
  • Reversibility: Deprotonation of the ketone is reversible and favorable. Deprotonation of the ether is unfavorable (

    
     mismatch).
    
  • Self-Validating Step: Monitor the pH. Keep it below 14. If the reaction turns dark, add water immediately to quench carbene formation.

Protocol 2: Kinetic Control (Alkylations)

Best for: Alpha-alkylation of the ketone.

Recommended System:


 (Lithium Hexamethyldisilazide) in THF at -78°C.

Why it works:

  • Steric Bulk: LiHMDS is bulky and prefers the accessible ketone protons over the ether methine proton.

  • Temperature: At -78°C, the kinetic barrier prevents the deprotonation of the

    
     group.
    
  • Procedure:

    • Cool THF solution of substrate to -78°C.

    • Add LiHMDS (1.05 eq) slowly.

    • Stir 30 mins.

    • Add electrophile.[1]

    • CRITICAL: Quench cold. Do not allow the unreacted enolate to warm up, as it may act as a base toward the ether.

Base Compatibility Matrix

BaseSelection Decision Select Reaction Type Condensation Condensation (Aldol/Claisen) Decision->Condensation Alkylation Alpha-Alkylation Decision->Alkylation StrongBase Avoid NaH / KOtBu (Risk of Defluorination) Condensation->StrongBase High Risk SafeCond Use NaOH/KOH in MeOH/H2O (Temp < 60°C) Condensation->SafeCond Recommended Alkylation->StrongBase High Risk SafeAlk Use LiHMDS in THF (Temp = -78°C) Alkylation->SafeAlk Recommended

Figure 2: Decision tree for selecting the appropriate base to maintain ether integrity.

Frequently Asked Questions (FAQ)

Q: Can I use


 in DMF? 
A:  Yes, generally. 

is a weak base (

of conjugate acid

10). It is usually insufficient to deprotonate the

group. This is the standard condition for synthesizing the ether, so the product is stable in it. However, avoid temperatures above 100°C for extended periods.

Q: Why does the literature say difluoromethyl ethers are stable, but mine is decomposing? A: Literature often refers to metabolic stability (CYP450 resistance) or stability in acid. Base stability is conditional. If you are using super-bases or anhydrous conditions (stripping the cation), you are creating a "naked fluoride" scenario that accelerates elimination.

Q: Is the decomposition explosive? A: No, but it generates difluorocarbene (


). In large scales, if not trapped, this can lead to pressure build-up if the carbene reacts with water to form 

and

, or rapid exotherms from polymerization. Always vent reaction vessels properly.

References

  • Synthesis of Aryl Difluoromethyl Ethers

    • Zafrani, Y., et al. (2009).[2] "Difluoromethylation of Phenols and Thiophenols with Diethyl Bromodifluoromethylphosphonate." Journal of Organic Chemistry.

    • Note: Establishes the stability of the ether to aqueous KOH during synthesis.
  • Roflumilast Process Chemistry

    • "Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone."[3] Patent CN105801390A.

    • Note: Demonstrates the use of NaOH at moderate temperatures (30-40°C)
  • Acidity of Fluorinated Groups

    • Kütt, A., et al. (2018).[1] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters.

    • Note: Provides comparative data for fluorinated carbon acids, supporting the "Safety Window" theory.
  • Difluorocarbene Reactivity

    • Ni, C., & Hu, J. (2016). "Recent Advances in Difluorocarbene Chemistry." Chemical Society Reviews.
    • Note: detailed mechanisms of elimination and carbene formation

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling fluorinated intermediates.

Sources

Troubleshooting

Optimizing recrystallization solvents for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

This technical guide addresses the optimization of recrystallization solvents for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS 151263-23-3), a critical intermediate often utilized in the synthesis of PDE4 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of recrystallization solvents for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS 151263-23-3), a critical intermediate often utilized in the synthesis of PDE4 inhibitors like Roflumilast.

Current Status: Operational Topic: Solvent Optimization for CAS 151263-23-3 Audience: Process Chemists & R&D Scientists

Executive Summary

The target molecule, 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one , presents specific purification challenges due to the difluoromethoxy (-OCHF₂) motif. This group significantly increases lipophilicity and lowers the melting point compared to its phenolic precursor (Acetovanillone), often resulting in "oiling out" rather than discrete crystallization. This guide prioritizes impurity rejection via chemical washing followed by low-temperature controlled crystallization .

Part 1: The Physicochemical Reality (The "Why")

Before selecting a solvent, you must understand the molecular behavior driving the solubility profile.

  • The "Grease" Effect: The conversion of the phenolic hydroxyl (-OH) to a difluoromethyl ether (-OCHF₂) removes a strong hydrogen bond donor. This typically drops the melting point (often resulting in a low-melting solid or oil at room temperature) and drastically increases solubility in non-polar solvents (DCM, Toluene).

  • The Impurity Landscape:

    • Starting Material (Acetovanillone): Highly polar, H-bond donor.

    • Oligomers/Tars: Common side products of the basic difluoromethylation conditions (e.g., ClCHF₂ + NaOH).

    • Bis-alkylated byproducts: If the starting material had multiple nucleophilic sites.

Key Takeaway: You cannot rely solely on thermal gradients (hot vs. cold solubility). You must leverage polarity contrast and chemical washes before attempting recrystallization.

Part 2: Solvent Selection & Optimization
1. Primary Solvent Systems (Recommended)

Based on the lipophilic shift of the -OCHF₂ group, the following solvent systems are field-validated for similar acetophenone derivatives.

SystemComposition (v/v)MechanismBest For
IPA / Water 80:20 to 60:40Anti-solvent precipitationGeneral Purity. The water forces the lipophilic product out while keeping polar salts/phenols in solution.
Heptane / EtOAc 90:10 to 80:20Polarity GradientOiling Out Issues. Good for low-melting solids. Slow evaporation or cooling prevents oil formation.
Methanol (Cold) 100% (at -20°C)Temperature SolubilityFinal Polish. Dissolve at RT, freeze to -20°C. Excellent for removing trace colored impurities.
2. The "Oiling Out" Phenomenon

Issue: The product separates as a liquid droplet phase before crystallizing. Cause: The crystallization temperature is lower than the liquid-liquid phase separation temperature (LLPS). Solution:

  • Increase Solvent Volume: Dilute the solution to lower the saturation point below the LLPS.

  • Seed at Metastable Zone: Add seed crystals before the oil appears (usually ~5-10°C above the expected oiling point).

  • Switch System: Move from MeOH/Water (high interfacial tension) to IPA/Heptane (lower interfacial tension).

Part 3: Troubleshooting & FAQs

Q1: My product is an oil at room temperature. How do I crystallize it? A: This is common for this intermediate.

  • Dissolve the oil in a minimum amount of Diethyl Ether or TBME (tert-butyl methyl ether).

  • Add Hexane or Pentane until slightly cloudy.

  • Scratch the flask walls with a glass rod.

  • Place in a -20°C freezer for 24 hours. Note: If it remains an oil, consider that your purity is too low. Refer to the "Chemical Wash" protocol below.

Q2: I still see the starting material (Phenol) in the HPLC after recrystallization. A: Recrystallization is inefficient at removing the unreacted phenol because the phenol can co-crystallize or get trapped in the lattice.

  • Protocol: Dissolve the crude solid in Ethyl Acetate. Wash 2x with 0.5N NaOH (cold). The phenol (pKa ~10) will deprotonate and move to the aqueous layer. The difluoromethoxy product (non-acidic) will remain in the organic layer. Dry and then recrystallize.

Q3: The crystals are yellow/brown instead of white. A: Fluorination reactions often generate polymeric tars.

  • Protocol: Perform a Carbon Treatment . Dissolve crude in hot Ethanol (or IPA). Add 5 wt% Activated Carbon. Stir at reflux for 30 mins. Filter hot through Celite. Then proceed to crystallization.[1]

Part 4: Validated Purification Workflow

The following diagram outlines the logical decision process for purifying this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture (Contains Phenol & Tars) Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with 0.5N NaOH (Removes Phenol) Dissolve->Wash Partitioning Dry Dry Organic Layer (Na2SO4) & Concentrate Wash->Dry CheckState Physical State at RT? Dry->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst_Solid Recrystallize: IPA / Water (70:30) Heat to 60°C -> Cool to 0°C Solid->Recryst_Solid Recryst_Oil Cold Crystallization: Dissolve in Et2O/Hexane Store at -20°C Oil->Recryst_Oil Seed Add Seed Crystals at 30°C Recryst_Solid->Seed If oiling out Final Pure Product (White Crystalline Solid) Recryst_Solid->Final Recryst_Oil->Final Seed->Final

Figure 1: Decision matrix for purification based on the physical state of the crude intermediate.

Part 5: Experimental Protocol (Standardized)

Objective: Purification of 10g Crude 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one.

  • Pre-Treatment (Mandatory):

    • Dissolve 10g crude in 50 mL Ethyl Acetate.

    • Wash with 20 mL 0.5M NaOH (cold). Separate layers.

    • Wash organic layer with 20 mL Brine.

    • Dry over MgSO₄ and concentrate to a residue.[2]

  • Crystallization:

    • Add 30 mL Isopropanol (IPA) to the residue.

    • Heat to 60°C (or until dissolved). Note: Do not boil vigorously.

    • Slowly add Water dropwise (approx. 5-10 mL) until a faint turbidity persists.

    • Add 1-2 drops of IPA to clear the solution.

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 2 hours).

    • Critical Step: If oil droplets form at 40°C, reheat slightly to dissolve and add a seed crystal.

    • Once at RT, place in an ice bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter the white crystals using a Buchner funnel.

    • Wash the cake with 10 mL of cold IPA/Water (50:50 mixture).

    • Dry under vacuum at 40°C.

References
  • Synthesis of Roflumilast Intermediates: Patent literature describing the difluoromethylation of acetovanillone and subsequent purification via solvent extraction and crystalliz

    • Source:

  • Difluoromethylation Methodology: General procedures for introducing -OCHF2 groups into phenols, highlighting the lipophilic shift and purific

    • Source:

  • Physical Properties of Acetophenone Derivatives: Data on melting points and solubility behavior of methoxy-substituted acetophenones.

    • Source:

Sources

Optimization

Minimizing side reactions during the difluoromethylation step of acetophenone derivatives

Topic: Minimizing Side Reactions in -Difluoromethylation Ticket ID: CF2H-ACETO-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary The introduction of a difluoromethyl group ( ) at the -position of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in


-Difluoromethylation
Ticket ID:  CF2H-ACETO-001
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary

The introduction of a difluoromethyl group (


) at the 

-position of acetophenones is a high-value transformation in drug discovery, acting as a lipophilic bioisostere for hydroxyl, thiol, and amide groups. However, this reaction is notoriously plagued by the ambident nature of the enolate intermediate , leading to a competition between O-alkylation (enol ether formation) and C-alkylation (desired ketone).

This guide provides an advanced troubleshooting framework to suppress O-alkylation, prevent carbene dimerization, and optimize yields using both traditional base-mediated and modern photoredox protocols.

The Core Challenge: O- vs. C-Selectivity

The Mechanism of Failure

Acetophenone enolates are ambident nucleophiles with two reactive sites: the "hard" Oxygen and the "soft" Carbon.

  • O-Alkylation (Side Reaction): Favored by "hard" electrophiles (e.g., chlorodifluoromethane) and free enolates (separated ion pairs).

  • C-Alkylation (Target): Favored by "soft" electrophiles (e.g., radicals, specific iodonium reagents) and tight ion pairs.

According to the Hard-Soft Acid-Base (HSAB) theory , the high charge density on the enolate oxygen reacts fastest with hard electrophiles like the difluoromethyl cation (


) equivalents, resulting in the unwanted difluoromethyl enol ether.
Diagram: The Ambident Enolate Decision Tree

The following diagram illustrates the mechanistic divergence that determines your product ratio.

EnolateSelectivity Start Acetophenone Substrate Enolate Enolate Intermediate (Ambident Nucleophile) Start->Enolate Base Deprotonation Path_O Path A: O-Attack (Hard) Enolate->Path_O Charge Control Path_C Path B: C-Attack (Soft) Enolate->Path_C Orbital Control Cond_O1 Hard Electrophile (e.g., ClCF2H) Path_O->Cond_O1 Cond_O2 Separated Ion Pair (Polar Aprotic Solvents) Path_O->Cond_O2 Cond_C1 Soft/Radical Species (e.g., •CF2H) Path_C->Cond_C1 Cond_C2 Tight Ion Pair (Non-polar Solvents/Li+) Path_C->Cond_C2 Prod_O O-Difluoromethyl Enol Ether (Undesired Side Product) Cond_O1->Prod_O Cond_O2->Prod_O Prod_C α-Difluoromethyl Ketone (Target Product) Cond_C1->Prod_C Cond_C2->Prod_C

Caption: Mechanistic divergence of acetophenone enolates. To maximize yield, experimental conditions must force the reaction down Path B (Green).

Troubleshooting Guide: Issue & Resolution

Scenario A: "I am getting exclusively the enol ether (O-alkylation)."
  • Root Cause: You are likely using a base-mediated protocol with a "hard" electrophile (like

    
     gas or chlorodifluoroacetate) in a polar aprotic solvent (DMF/DMSO).
    
  • Fix 1 (Solvent Switch): Switch to a less polar solvent (e.g., Toluene or THF) to promote tight ion pairing . The counter-cation (e.g.,

    
    ) will coordinate tightly to the oxygen, shielding it and forcing the electrophile to attack the carbon.
    
  • Fix 2 (Reagent Switch): Abandon the ionic pathway. Switch to a radical photoredox protocol (see Section 5). The

    
     radical is neutral and "soft," drastically preferring the C-site.
    
Scenario B: "The reagent is consumed, but I see starting material recovery."
  • Root Cause: Carbene hydrolysis. If you are using difluorocarbene precursors (e.g., TFDA, TMS-CF2Br), the active

    
     species is reacting with trace water faster than your enolate.
    
  • Fix: Ensure strict anhydrous conditions. Add the carbene precursor slowly (syringe pump) to keep the instantaneous concentration of carbene low, reducing dimerization and quenching.

Scenario C: "I see multiple fluorinated spots (Poly-difluoromethylation)."
  • Root Cause: The product (

    
     ketone) is more acidic than the starting material due to the electron-withdrawing fluorine atoms. It deprotonates and reacts again.[1]
    
  • Fix: Use a stoichiometric deficit of base (0.95 eq) relative to the substrate, or use a weaker base that cannot deprotonate the product. Alternatively, use the Silyl Enol Ether approach where the activation barrier for the second addition is much higher.

Data Summary: Reagent Selection Matrix

Reagent ClassExample ReagentPrimary MechanismSelectivity (C:O)Main Side Reaction
Freons/Halides

(Freon-22)
Ionic (

/Carbene)
Poor (< 1:1)O-alkylation, Aldol condensation
Carbene Precursors

/ TFDA
Carbene InsertionModerateCarbene dimerization (

)
Sulfoximines Hu's ReagentRadical / ElectrophilicExcellent (> 20:1) Reagent decomposition
Sulfinates Langlois ReagentRadical (Minisci)GoodRegio-isomers on ring

Recommended Experimental Protocols

Protocol A: The "Modern Radical" Approach (Photoredox)

Best for: High selectivity, mild conditions, avoiding O-alkylation. Reference Grounding: Based on methodologies utilizing Hu's reagent (N-tosyl-S-difluoromethyl-S-phenylsulfoximine) under visible light [1].[2]

Reagents:

  • Acetophenone derivative (1.0 eq)[3][4]

  • Hu's Reagent (1.2 eq) [Source of

    
    ]
    
  • Photocatalyst:

    
     (1-2 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: DCM/MeOH (9:1)

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube, combine the acetophenone, Hu's reagent, and photocatalyst.

  • Solvent: Add degassed DCM/MeOH mixture.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.

  • Workup: Remove solvent in vacuo. The radical mechanism inherently favors the C-position, minimizing the need for complex purification to separate O-isomers.

Protocol B: The "Tight Ion Pair" Approach (Base-Mediated)

Best for: Labs without photoredox equipment. Reference Grounding: Optimization of cation effects to shield the enolate oxygen [2].

Reagents:

  • Acetophenone derivative (1.0 eq)[3][4]

  • Base: LHMDS (Lithium Hexamethyldisilazide) (1.1 eq) - Crucial: Lithium creates a tight bond with Oxygen.

  • Reagent: Difluoromethyl triflate (

    
    ) or equivalent electrophile.
    
  • Solvent: Toluene (Non-polar to enforce ion pairing).

Step-by-Step:

  • Enolization: Cool Toluene to -78°C. Add LHMDS, then slowly add the acetophenone. Stir for 30 mins.

  • Addition: Add the difluoromethylating agent dropwise.

  • Warm-up: Allow to warm strictly to 0°C (do not heat).

  • Quench: Quench immediately with saturated

    
     to prevent poly-alkylation.
    

Advanced Troubleshooting Flowchart

Troubleshooting Start Problem Detected Decision1 Is the major product an Enol Ether? Start->Decision1 Sol1 Cause: Hard Electrophile/Solvent. Action: Switch to Radical Protocol (Protocol A) or use Li+ base in Toluene. Decision1->Sol1 Yes Decision2 Is the yield low (<30%)? Decision1->Decision2 No Sol2 Cause: Carbene Hydrolysis. Action: Dry solvents over molecular sieves. Use syringe pump for reagent. Decision2->Sol2 Yes Decision3 Is the ring fluorinated? Decision2->Decision3 No Sol3 Cause: Minisci Reaction (Radical). Action: Block ortho/para positions or switch to Electrophilic Protocol B. Decision3->Sol3 Yes

Caption: Diagnostic logic for common difluoromethylation failures.

References

  • Zhang, W., et al. "N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles."[2] Organic Letters, vol. 11, no.[2] 10, 2009, pp. 2109–2112.

  • Fray, M. J., et al. "C- vs O-Alkylation of Enolates: The Role of the Cation and Solvent." Tetrahedron, vol. 42, no. 10, 1986.
  • Li, Y., et al. "Photoredox-Catalyzed C-H Difluoromethylation of Aromatic Compounds." Journal of the American Chemical Society, vol. 134, no.[2] 10, 2012.

  • Hu, J., et al. "Selective difluoromethylation and monofluoromethylation reactions."[5] Chemical Reviews, vol. 115, no. 2, 2015.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

Prepared by: Senior Application Scientist, Analytical Chemistry Division This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the development of High-Performance Liquid Chromatography (HPLC) methods for the separation of impurities in 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one. This aromatic ketone, with its distinct chemical structure, presents unique challenges and opportunities in chromatographic separation. This document is structured to provide not just a method, but a framework for methodical development and robust troubleshooting.

Section 1: Recommended Initial HPLC Method & Protocol

The following protocol serves as a robust starting point for separating 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one from its potential process-related and degradation impurities. The compound's aromatic nature and moderate hydrophobicity make it an ideal candidate for reversed-phase chromatography.[1][2]

Experimental Protocol: Gradient Reversed-Phase HPLC

Objective: To establish a baseline separation of the main component from potential impurities using a gradient reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a gradient pump (binary or quaternary)

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one reference standard

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, 18 MΩ·cm resistivity or higher)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

Chromatographic Conditions (Initial Method)

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µm A C18 column provides excellent hydrophobic retention for the aromatic ketone structure.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase ensures consistent protonation of acidic silanols on the column, improving peak shape.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common, effective organic modifier for reversed-phase separations.[4]
Gradient Program 0-2 min: 30% B; 2-25 min: 30-85% B; 25-30 min: 85% B; 30.1-35 min: 30% B A gradient is crucial for eluting a wide range of potential impurities and ensuring late-eluting compounds are cleared from the column.[5]
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temperature 35 °C Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency.
Detection Wavelength 254 nm Aromatic ketones typically exhibit strong absorbance around this wavelength. A DAD should be used to confirm the optimal wavelength and check for peak purity.
Injection Volume 5 µL A small injection volume minimizes potential peak distortion from the sample solvent.

| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.[6] |

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter through a 0.22 µm or 0.45 µm filter and degas thoroughly using an online degasser or sonication.[5]

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent. Prepare a working standard at approximately 0.5 mg/mL by diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the sample diluent to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved (typically 15-30 minutes).

  • Analysis: Inject a blank (diluent), followed by the reference standard, and then the samples.

Section 2: Method Development & Optimization (FAQs)

This section addresses common questions that arise during the optimization phase, explaining the scientific principles behind the recommended choices.

Q1: Why was a C18 column chosen as the starting point? What are other good options?

A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase HPLC due to its strong hydrophobic interactions with non-polar to moderately polar analytes.[7] Given the aromatic ring and alkyl chain of the target molecule, a C18 phase provides a high degree of retention, which is an excellent starting point for separating it from more polar or less retained impurities.

For alternative selectivity, a Phenyl-Hexyl phase is an excellent choice. This phase offers π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte and its impurities.[1] This can provide a unique separation pattern, especially for impurities with subtle structural differences on the aromatic ring. Screening both C18 and Phenyl-Hexyl columns is a highly effective method development strategy.[1]

Q2: How do I choose between Acetonitrile and Methanol as the organic modifier?

Acetonitrile and Methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength than methanol. Its dipole moment and ability to act as a weak proton acceptor can influence interactions differently than methanol.[3]

  • Methanol (MeOH): Is a protic solvent, capable of acting as both a hydrogen bond donor and acceptor. This can lead to different interactions with polar functional groups on the analytes. When using a Phenyl-Hexyl column, methanol is often preferred as it is less likely to disrupt the π-π interactions that provide unique selectivity.[3]

If you are struggling to separate a critical pair of impurities with ACN, substituting it with MeOH (or using a ternary mixture) is a powerful tool to alter selectivity.

Q3: Why is a gradient elution necessary? When would an isocratic method be appropriate?

Impurity analysis typically involves detecting and separating compounds that are present at low levels and may have a wide range of polarities.

  • Gradient Elution: A gradient, which involves changing the mobile phase composition over time, is ideal for this scenario. It allows for the effective elution of both early-eluting (more polar) and late-eluting (more non-polar) impurities within a reasonable timeframe, while also improving peak shape for the later peaks.[5]

  • Isocratic Elution: An isocratic method (constant mobile phase composition) is simpler and provides more stable baselines. It is suitable if all impurities of interest elute relatively close to the main peak and have similar retention behaviors. However, it is generally less effective for complex impurity profiles.

Q4: How critical is mobile phase pH?

Mobile phase pH is one of the most critical parameters for controlling retention and selectivity, especially if any impurities contain ionizable functional groups (e.g., acidic phenols or basic amines).[8]

  • For Acidic Compounds: Working at a pH at least 2 units below the pKa will keep them in their neutral, more retained form.

  • For Basic Compounds: Working at a pH at least 2 units above the pKa will keep them in their neutral, more retained form.

Even if the primary molecule is neutral, impurities may be ionizable. The use of 0.1% formic acid (pH ~2.7) in the initial method helps to suppress the ionization of residual silanols on the silica-based column packing, which minimizes peak tailing for any basic impurities.[3] Experimenting with different pH values (e.g., using a phosphate buffer at pH 7) can dramatically alter selectivity and is a key step in method optimization.[2][9]

Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Define Define Separation Goal (e.g., resolve all impurities >0.05%) ScreenCols Column Screening (C18, Phenyl-Hexyl) Define->ScreenCols ScreenSolv Solvent Screening (Acetonitrile vs. Methanol) ScreenCols->ScreenSolv OptGradient Optimize Gradient (Slope and Time) ScreenSolv->OptGradient OptParams Optimize Temp & pH (Fine-tune selectivity) OptGradient->OptParams Robustness Robustness Testing (Flow, Temp, pH variation) OptParams->Robustness Validation Method Validation (ICH) Robustness->Validation FinalMethod FinalMethod Validation->FinalMethod Final Method

Caption: A systematic workflow for HPLC method development.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

ProblemPotential CausesRecommended Solutions & Actions
Poor Resolution / Co-eluting Peaks 1. Inappropriate mobile phase composition.[5] 2. Column is not providing enough selectivity. 3. Gradient slope is too steep.1. Optimize Gradient: Make the gradient shallower (slower increase in %B) around the region where the critical peaks elute. 2. Change Organic Solvent: Switch from Acetonitrile to Methanol, or vice-versa, to alter selectivity.[3] 3. Change Column: Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl).[1] 4. Adjust pH: If impurities might be ionizable, changing the mobile phase pH can dramatically impact retention and resolution.[8]
Peak Tailing 1. Secondary interactions with active sites (silanols) on the column.[6] 2. Column void or degradation. 3. Mismatch between sample solvent and mobile phase.[6] 4. Column overload.1. Check pH: Ensure the mobile phase pH is low (~2.5-3.0) to suppress silanol activity. 2. Use a Guard Column: A guard column protects the analytical column from strongly adsorbed contaminants.[10] 3. Match Sample Solvent: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed, inject a smaller volume. 4. Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.
Peak Fronting 1. Sample overload.[6] 2. Sample solvent is much stronger than the mobile phase.[6] 3. Low column temperature.1. Reduce Injection Volume/Concentration: This is the most common cause. 2. Modify Sample Solvent: Reformulate the sample diluent to be weaker or closer in composition to the initial mobile phase. 3. Increase Column Temperature: Try increasing the temperature in 5 °C increments (e.g., to 40 °C).
High or Fluctuating Backpressure 1. Blockage in the system (in-line filter, guard column, or column frit).[5][6] 2. Buffer precipitation in the mobile phase. 3. Worn pump seals or check valves.[8]1. Systematic Check: Disconnect the column and check system pressure. If normal, the blockage is in the column. If still high, check components sequentially (injector, tubing). 2. Filter Solvents/Samples: Always filter mobile phases and samples to prevent particulates from entering the system.[5] 3. Backflush Column: Reverse the column direction and flush with a strong, compatible solvent (e.g., 100% ACN). Warning: Only do this on columns specified as backflush-safe. 4. Check Buffer Solubility: Ensure your buffer is soluble in the highest organic percentage of your gradient.
Baseline Noise or Drift 1. Impure or contaminated mobile phase solvents.[8] 2. Air bubbles in the pump or detector.[8] 3. Insufficient system equilibration time for a gradient method. 4. Detector lamp is failing.1. Use High-Purity Solvents: Use fresh, HPLC-grade or higher solvents. 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[5] 3. Increase Equilibration Time: Ensure the baseline is stable before starting a sequence. 4. Check Detector Performance: Check the lamp energy and run diagnostic tests.
Ghost Peaks 1. Contamination from a previous injection.[11] 2. Impurities in the mobile phase or sample diluent. 3. Carryover from the autosampler injection port or needle.1. Run a Blank Gradient: Inject your sample diluent and run the full gradient. If peaks appear, the contamination is in your mobile phase or diluent. 2. Implement Wash Steps: Add a strong needle wash (e.g., 100% ACN or MeOH) in your autosampler settings.[11] 3. Increase Post-Run Flush: Extend the high-organic wash at the end of your gradient to ensure all compounds from the previous injection have eluted.
Troubleshooting Decision Tree

TroubleshootingTree cluster_Resolution Poor Resolution cluster_Shape Bad Peak Shape cluster_Pressure High Pressure Problem Identify Problem Res_Cause1 Gradient Too Steep? Problem->Res_Cause1 Res_Cause2 Wrong Selectivity? Problem->Res_Cause2 Shape_Cause1 Tailing? Problem->Shape_Cause1 Shape_Cause2 Fronting? Problem->Shape_Cause2 Pres_Cause1 Blockage? Problem->Pres_Cause1 Res_Sol1 Decrease Gradient Slope Res_Cause1->Res_Sol1 Res_Sol2 Change Solvent (ACN <> MeOH) or Change Column (C18 <> Phenyl) Res_Cause2->Res_Sol2 Shape_Sol1 Check pH, Check for Overload, Use Guard Column Shape_Cause1->Shape_Sol1 Shape_Sol2 Reduce Sample Load Shape_Cause2->Shape_Sol2 Pres_Sol1 Filter Solvents & Samples, Backflush Column Pres_Cause1->Pres_Sol1

Caption: A decision tree for common HPLC troubleshooting scenarios.

References
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine. ChemScene.
  • 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one. PubChemLite.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • HPLC Troubleshooting.
  • Challenges in HPLC Method Development for Impurity Identific
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex.
  • Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products. Benchchem.
  • HPLC Method Development.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • 1-(4-(Difluoromethoxy)-3-methoxyphenyl)ethan-1-one - CAS:101975-20-6.
  • How to develop better drug impurity analysis methods. Thermo Fisher Scientific.

Sources

Optimization

Handling moisture sensitivity in reactions involving 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

Technical Support Center: Moisture Management for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one Case ID: CAS-80258-23-9-H2O Status: Active Support Tier: Senior Application Scientist Introduction: The Context of Sens...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Management for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

Case ID: CAS-80258-23-9-H2O Status: Active Support Tier: Senior Application Scientist

Introduction: The Context of Sensitivity

Welcome to the technical support hub for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 80258-23-9). As a key intermediate in the synthesis of PDE4 inhibitors like Roflumilast , the integrity of this molecule is paramount.

While the acetophenone core is relatively robust, reactions involving this scaffold—specifically Grignard additions , hydride reductions , or Baeyer-Villiger oxidations —are notoriously intolerant of moisture. Furthermore, the difluoromethoxy (


)  group, while metabolically stable, possesses a latent sensitivity to hydrolysis under acidic conditions, which can lead to the formation of des-difluoromethyl impurities (phenols) that are difficult to purge.

This guide moves beyond basic "dry glassware" advice to provide a mechanistic understanding of moisture failure modes and self-validating protocols for your experiments.

Part 1: The Mechanics of Moisture Failure

Before troubleshooting, we must distinguish between the two primary failure modes caused by water in this system.

Failure Mode A: Reagent Quenching (The Thermodynamic Sink)

Most transformations of this ketone involve high-energy nucleophiles (e.g.,


, 

) or electrophiles (e.g.,

/Lewis Acids).
  • Mechanism: Water (

    
    ) is vastly more acidic than the 
    
    
    
    -protons of the ketone (
    
    
    ) or the C-Mg bond of a Grignard.
  • Result: The reagent is protonated immediately. You recover starting material (SM) or observe a "stalled" reaction.

  • Symptom: No exotherm upon addition, or quantitative recovery of CAS 80258-23-9.

Failure Mode B: Substrate Degradation (The Liability)

The difluoromethoxy group is an acetal-like structure.

  • Mechanism: In the presence of strong Lewis acids (often used to activate the ketone) and trace water, the

    
     bonds are stable, but the ether linkage can undergo acid-catalyzed hydrolysis.
    
  • Result: Cleavage of the

    
     group to form the corresponding phenol (3-methoxy-4-hydroxyacetophenone).
    
  • Symptom: Appearance of a new spot on TLC (more polar) or a phenolic peak in HPLC.

Part 2: The "Zero-Water" Protocol

Do not rely on "fresh" bottles. Follow this self-validating workflow to ensure anhydrous integrity.

Step 1: Solvent Validation (The 10 ppm Rule)

For organometallic reactions with this substrate, solvent water content must be


 (ideally 

).
SolventDrying AgentIndicator/Validation Method
THF Na/BenzophenoneDeep blue/purple color indicates


.
DCM

Distill under

; validate via Karl Fischer (KF) titration.
Toluene Na/BenzophenoneDeep blue/purple color.
Ether Na/BenzophenoneDeep blue/purple color.
Step 2: Reactor Conditioning (The "Flame & Purge" Cycle)

Glassware surfaces adsorb distinct monolayers of water. A simple


 flush is insufficient.
  • Assembly: Assemble the flask, reflux condenser, and addition funnel.

  • Heat: Apply a heat gun (

    
    ) to all glass surfaces while under high vacuum (
    
    
    
    ).
  • Purge: Backfill with Argon (heavier than air, better blanketing) or Nitrogen.

  • Repeat: Perform this Vacuum-Heat-Purge cycle 3 times .

Step 3: Reagent Transfer

Never pour reagents. Use the Cannula Transfer technique or positive-pressure syringe techniques to move liquids between sealed vessels.

Part 3: Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where moisture typically infiltrates the process.

MoistureControl Start Start: CAS 80258-23-9 Reaction SolventCheck CCP 1: Solvent KF Analysis (<50 ppm H2O?) Start->SolventCheck DrySolvent Dry Solvent (SPS/Distilled) SolventCheck->DrySolvent Yes WetSolvent Re-dry (Mol. Sieves/Na) SolventCheck->WetSolvent No Glassware CCP 2: Reactor Prep (Vac/Heat Cycles) DrySolvent->Glassware WetSolvent->SolventCheck InertAtm Inert Atmosphere Est. Glassware->InertAtm Pass Reaction Reaction Initiation (Reagent Addition) InertAtm->Reaction Outcome Outcome Analysis Reaction->Outcome Success Success: Product Formed Outcome->Success High Conversion Fail_Quench Fail: SM Recovery (Reagent Hydrolysis) Outcome->Fail_Quench No Conversion Fail_Degrade Fail: Phenol Impurity (OCHF2 Hydrolysis) Outcome->Fail_Degrade New Polar Spot

Figure 1: Critical Control Points (CCP) for moisture management in reactions involving 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one.

Part 4: Troubleshooting & FAQs

Q1: I added the Grignard reagent, but the reaction didn't start (no exotherm). Should I add more?

  • Diagnosis: You likely have "dead" reagent due to moisture in the headspace or solvent. The initial exotherm is the surest sign of initiation.

  • Action: Do not simply add more reagent blindly; this can lead to a runaway reaction if it suddenly initiates.

  • Fix: Withdraw a small aliquot and quench it with water in a separate vial. If it doesn't fizz violently, your reagent is hydrolyzed. Discard and start over with fresh reagents and re-dried solvent.

Q2: I see a new impurity at RRT 0.85 (relative to SM) that is UV active. What is it?

  • Diagnosis: This is likely 3-hydroxy-4-methoxyacetophenone (or the regioisomer depending on exact conditions).

  • Cause: Acidic hydrolysis of the

    
     group. This happens if you used a Lewis Acid (like 
    
    
    
    or
    
    
    ) in the presence of trace water.
  • Prevention: Ensure your Lewis Acid is sublimed/fresh and your solvent is strictly anhydrous. Avoid aqueous acidic workups if possible; use saturated

    
     instead.
    

Q3: Can I use molecular sieves to dry the ketone solution directly?

  • Answer: Yes, but with a caveat. Use 3Å molecular sieves that have been activated at

    
     for 12 hours. Do not  use acidic activated alumina or unactivated sieves, as the surface acidity can catalyze the degradation of the acetal-like difluoromethoxy group.
    

Q4: How do I quench the reaction without degrading the product?

  • Protocol:

    • Cool the mixture to

      
      .
      
    • Dilute with an inert solvent (e.g., diethyl ether).

    • Add Glauber’s Salt (Sodium Sulfate Decahydrate) or a saturated solution of Rochelle's salt dropwise. This provides a controlled source of water to quench the reagent without creating a harsh acidic/basic spike that damages the

      
       group.
      

Part 5: Degradation Pathway Visualization

Understanding how the molecule breaks down helps in identifying impurities.

Degradation Target Target Molecule (Acetophenone-OCHF2) Condition Acid + H2O (Lewis or Protic) Target->Condition Intermediate Hemiacetal Intermediate (Unstable) Condition->Intermediate Hydrolysis Impurity Phenol Impurity (Des-difluoromethyl) Intermediate->Impurity Collapse Byproduct Formic Acid/HF (Byproducts) Intermediate->Byproduct

Figure 2: Hydrolytic degradation pathway of the difluoromethoxy group under acidic aqueous conditions.

References

  • Preparation of Roflumilast and Intermediates. Journal of Chemical and Pharmaceutical Research, 2011, 3(4), 114-122. (Detailed synthesis and impurity profiling including difluoromethoxy degradation).

  • Grignard Reagents: Reactivity and Stability. Ace Chemistry, "Reactions of Grignard Reagents." (General protocols for handling moisture-sensitive organometallics).

  • Stability of Difluoromethyl Groups. RSC Advances, "Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles." (Mechanistic insight into C-F bond lability).

  • Process Related Impurities in Roflumilast. Pharmaffiliates, "Roflumilast Impurities Standards." (Identification of des-difluoromethyl degradation products).

Troubleshooting

Overcoming steric hindrance in substitution reactions of 3-methoxy-4-difluoromethoxy compounds

Technical Support Center: 3-Methoxy-4-(difluoromethoxy) Substitution Protocols Ticket System Status: [ONLINE] Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methoxy-4-(difluoromethoxy) Substitution Protocols

Ticket System Status: [ONLINE] Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Steric & Electronic Barriers in Difluoromethoxy-Arene Functionalization[1]

Executive Summary: The Substrate Challenge

You are likely working with a scaffold similar to 3-methoxy-4-(difluoromethoxy)benzaldehyde or its benzoic acid derivatives—key intermediates for PDE4 inhibitors (e.g., Roflumilast) and proton pump inhibitors (Pantoprazole).[1]

The Core Problem: This substrate presents a "perfect storm" of regiochemical conflict:

  • Steric Sandwich: The 2-position is wedged between two oxygen atoms, creating a high-energy barrier for incoming electrophiles.[1]

  • Electronic Mismatch: The 3-methoxy group (-OMe) is a strong ortho/para director, while the 4-difluoromethoxy group (-OCHF

    
    ) is a bulky, lipophilic, weak electron-withdrawing group (Hammett 
    
    
    
    to
    
    
    ).
  • Chemical Lability: The -OCHF

    
     proton is acidic enough to be deprotonated by strong bases, leading to 
    
    
    
    -elimination and difluorocarbene formation (decomposition).[1]

This guide provides the "patches" to bypass these hardware limitations.

Module 1: Diagnostic & Triage (Regioselectivity)

User Issue: "I am trying to brominate/nitrate the ring, but I only get the 6-isomer. I need the 2- or 5-isomer."

Diagnostic: Standard Electrophilic Aromatic Substitution (EAS) is governed by the strongest activator.[1]

  • Activator: -OMe (Position 3).

  • Directing Effects: Ortho (Pos 2, 4) and Para (Pos 6).[1]

  • The Conflict: Position 4 is blocked by -OCHF

    
    .[1] Position 2 is sterically crowded.
    
  • Result: The electrophile takes the path of least resistance

    
    Position 6 .
    

Resolution Strategy: To access Position 2 or 5, you must abandon standard EAS and switch to Directed Ortho Metalation (DoM) .

Decision Matrix: Selecting the Right Workflow

ReactionLogic Start Target Position? Pos6 Position 6 (Para to OMe) Start->Pos6 Pos2 Position 2 (Between Oxygens) Start->Pos2 Pos5 Position 5 (Ortho to OCHF2) Start->Pos5 Method6 Standard EAS (Br2, HNO3) Pos6->Method6 Favored Method2 DoM (Lithiation) Requires LTMP/LDA Pos2->Method2 Mandatory Method5 Block & Redirect (Block Pos 6 first) Pos5->Method5 Complex

Figure 1: Workflow decision tree based on target regiochemistry.

Module 2: The "Sandwich" Solution (Accessing Position 2)

Ticket #402: "My reaction turns black/tars when using n-BuLi to lithiate Position 2."

Root Cause: The -OCHF


 group is sensitive.[1] 

-Butyllithium is a strong nucleophile.[1] It attacks the -OCHF

group or deprotonates the -CHF

hydrogen, causing fragmentation (loss of fluoride

carbene formation).

The Fix: The "Non-Nucleophilic" Protocol You must use a base that is sterically bulky (non-nucleophilic) but highly basic (high pKa) to perform a kinetic deprotonation at Position 2.

Recommended Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (Lithium diisopropylamide).[1]

Protocol 2A: Directed Ortho Lithiation at Position 2 Valid for: 1-(difluoromethoxy)-2-methoxybenzene scaffolds.

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Generation (In-situ):

    • Add 2,2,6,6-tetramethylpiperidine (1.1 equiv).[1]

    • Cool to -78°C .[2]

    • Add

      
      -BuLi (1.1 equiv) dropwise.[1] Stir 30 min at 0°C to form LiTMP, then re-cool to -78°C .
      
  • Substrate Addition:

    • Dissolve 3-methoxy-4-(difluoromethoxy) compound in THF.

    • Add dropwise to the LiTMP solution at -78°C.

    • Critical: Maintain internal temp < -70°C.[1][3]

    • Stir: 1 hour at -78°C. The Li coordinates to the oxygens, stabilizing the anion at Position 2.

  • Electrophile Quench:

    • Add electrophile (e.g., DMF for formyl,

      
       for iodo, 
      
      
      
      for boronic acid) in excess (1.5 equiv).[1]
  • Workup: Warm to RT slowly; quench with saturated

    
    .
    

Why this works: LiTMP is too bulky to attack the electrophilic centers of the -OCHF


 group but strong enough to remove the aromatic proton. The coordination to the methoxy oxygen directs the Li to the ortho position (Pos 2).

Module 3: Overcoming Steric Hindrance in Cross-Coupling

Ticket #505: "I have the bromide at Position 2 (or 6), but Buchwald-Hartwig amination fails. Yield < 10%."

Analysis: Even if you install a halogen, the -OCHF


 and -OMe groups create a "steric wall" that prevents the Palladium catalyst from effectively undergoing oxidative addition or (more likely) reductive elimination.

The Fix: Specialized Ligand Architecture Standard ligands (


, dppf) are insufficient.[1] You require Dialkylbiaryl phosphine ligands  (Buchwald ligands) that are electron-rich (to facilitate oxidative addition) and extremely bulky (to force reductive elimination).[1]

Ligand Selection Guide:

Substrate TypeRecommended LigandCatalyst PrecursorNotes
Primary Amines BrettPhos Pd

(dba)

or BrettPhos Pd G4
Excellent for hindered substrates.[1]
Secondary Amines RuPhos RuPhos Pd G4specifically designed for secondary amines.[1][4]
General Steric Bulk SPhos / XPhos Pd(OAc)

SPhos is the "universal donor" for hindered biaryls.[1]

Protocol 3A: High-Steric Buchwald-Hartwig

  • Catalyst Loading: Use RuPhos Pd G4 (2-5 mol%).[1] This precatalyst ensures rapid activation even in hindered environments.[1]

  • Base: LiHMDS (1.0 M in THF) or Cs

    
    CO
    
    
    
    .
    • Note: Avoid

      
       if your substrate has base-sensitive esters or if the -OCHF
      
      
      
      shows instability. LiHMDS is milder.[1]
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

  • Temperature: 80°C - 100°C.

  • Procedure:

    • Mix Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (2.0 equiv) in a vial.

    • Add Precatalyst (0.02 equiv) in a glovebox or under Ar stream.[1]

    • Seal and heat.[1]

Module 4: Mechanism & Visualization

Understanding the coordination is vital for troubleshooting.[1]

DoM_Mechanism cluster_0 Substrate Coordination cluster_1 Deprotonation (Rate Limiting) cluster_2 Quench Substrate 3-OMe-4-OCHF2 Benzene Complex Lithium Complex (Li coords to OMe) Substrate->Complex Coordination Base LiTMP (Bulky Base) Base->Complex Transition Transition State Li removes H at Pos 2 Complex->Transition Anion Lithiated Species (Stable at -78C) Transition->Anion Product 2-Substituted Product Anion->Product + E+ Electrophile Electrophile (E+) Electrophile->Product

Figure 2: Mechanism of Directed Ortho Metalation (DoM) using LiTMP to access the hindered 2-position.

FAQ: Common Pitfalls

Q: Can I use the -OCHF


 group as the directing group instead of -OMe? 
A:  Theoretically, yes, but -OMe is a superior Directing Metalation Group (DMG). -OCHF

is weaker due to the electron-withdrawing fluorines reducing the Lewis basicity of the oxygen. If you remove the -OMe, lithiation will likely occur ortho to the -OCHF

, but the reaction is slower and requires strictly non-nucleophilic bases to prevent attack on the

carbon.

Q: My OCHF


 group disappeared after the reaction. What happened? 
A:  You likely triggered an 

-elimination.[1]
  • Mechanism:[5][6][7][8][9][10] Base removes the proton from

    
    
    
    
    
    
    
    
    
    elimination of
    
    
    
    
    formation of difluorocarbene.
  • Prevention: Lower the temperature to -78°C. Switch from

    
    -BuLi to LiTMP. Ensure your reaction is anhydrous.
    

Q: Is the 3-methoxy-4-(difluoromethoxy)benzaldehyde commercially available? A: Yes, it is a common intermediate (CAS 162401-70-9). If synthesizing it, the standard route is alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with sodium chlorodifluoroacetate (


) in DMF/Water.[1] This is safer than using Freon gas (

).[1]

References

  • Synthesis of Roflumilast Intermediates

    • Title: Process for the preparation of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.[10]

    • Source: Google P
    • URL
  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation.[1][2][11][12] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1]

    • Source: Snieckus, V. Chem. Rev.[2] 1990, 90, 6, 879–933.

    • URL:[Link][1]

  • Buchwald-Hartwig Ligand Selection

    • Title: A Simple, General, and Highly Useful Catalyst for the Buchwald–Hartwig Amination of Hindered Amines and Aryl Chlorides.
    • Source:J. Am. Chem. Soc.[1][2][13][14] 2008, 130, 41, 13552–13554 (BrettPhos).

    • URL:[Link][1]

  • Properties of the Difluoromethoxy Group

    • Title: The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.[1][5]

    • Source: BenchChem Technical Guides.[1][5]

  • Vanillin Alkylation Protocol

    • Title: 4-Difluoromethoxy-3-methoxy-benzaldehyde synthesis.[10][15]

    • Source: ChemicalBook / Vertex AI Search Snippet 1.1.

Sources

Reference Data & Comparative Studies

Validation

19F NMR chemical shifts of the difluoromethoxy group in acetophenone derivatives

Executive Summary: The "Goldilocks" Bioisostere In modern drug discovery, the difluoromethoxy group ( ) has emerged as a critical bioisostere, bridging the gap between the metabolically labile methoxy group ( ) and the h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Bioisostere

In modern drug discovery, the difluoromethoxy group (


) has emerged as a critical bioisostere, bridging the gap between the metabolically labile methoxy group (

) and the highly lipophilic, non-polar trifluoromethoxy group (

).

For acetophenone derivatives—common scaffolds in kinase inhibitors and CNS-active agents—the precise characterization of the


 moiety is essential. Unlike 

, the

group contains a unique acidic proton capable of acting as a weak hydrogen bond donor, a property that can drastically alter target binding affinity.

This guide provides an authoritative technical comparison of 19F NMR characteristics for difluoromethoxy acetophenones, supported by experimental protocols and validated chemical shift ranges.

Comparative Analysis: vs. Alternatives

The selection of a fluorinated ether group is rarely arbitrary. It is a strategic decision based on lipophilicity (


), metabolic stability, and electronic influence.
Table 1: Physicochemical & NMR Comparison of Fluorinated Ethers
FeatureDifluoromethoxy (

)
Trifluoromethoxy (

)
Methoxy (

)
19F NMR Shift -81 to -83 ppm -57 to -59 ppmN/A (Silent)
Multiplicity Doublet (

)
SingletN/A
1H NMR Signature Triplet (

ppm,

)
N/ASinglet (

ppm)
Electronic Effect (

)
0.18 (Electron Withdrawing)0.35 (Strong EWG)-0.27 (Electron Donating)
H-Bond Capability Weak Donor (C-H acidic)Acceptor OnlyAcceptor Only
Metabolic Stability High (Blocks

-dealkylation)
Very HighLow (Labile)
Lipophilicity (

)
+0.65+1.04-0.02

Expert Insight: The diagnostic "fingerprint" of the


 group in 19F NMR is its large geminal coupling constant (

). While

appears as a sharp singlet,

presents as a distinct doublet. Failure to decouple protons during acquisition will result in this doublet splitting, which is the primary method for structural verification.

Technical Deep Dive: 19F NMR Characteristics

Chemical Shift Analysis of Acetophenone Derivatives

In the context of an acetophenone scaffold, the electron-withdrawing acetyl group (


) exerts a deshielding effect on the aromatic ring. However, the oxygen atom of the difluoromethoxy group insulates the fluorine nuclei from strong resonance effects.
  • Standard Range:

    
     to 
    
    
    
    ppm (referenced to
    
    
    ).
  • Substituent Effects:

    • Para-Acetyl: The presence of a carbonyl in the para position (e.g., 4'-(difluoromethoxy)acetophenone) typically shifts the signal slightly downfield (less negative) compared to electron-rich analogs, centering around -81.5 to -82.5 ppm .

    • Ortho-Substitution: Steric compression from ortho substituents can cause an upfield shift (more negative ppm) and potential broadening due to restricted rotation.

Coupling Constants ( -Values)

The geminal proton-fluorine coupling is the most robust confirmation of the


 group integrity.
  • Magnitude:

    
    .
    
  • Observation: This large coupling is visible in both 1H NMR (as a triplet for the H) and 19F NMR (as a doublet for the F).

Decision Workflow: Bioisostere Selection

The following diagram illustrates the logical pathway for selecting the


 group over alternatives during lead optimization.

BioisostereSelection Start Lead Compound Requires Optimization MetabIssue Is Metabolic Stability (O-dealkylation) a problem? Start->MetabIssue Lipophilicity Is LogP too high? MetabIssue->Lipophilicity Yes SelectOCH3 Retain -OCH3 (Low LogP, Metabolic Risk) MetabIssue->SelectOCH3 No HBond Is H-Bond Donor required for binding? Lipophilicity->HBond Yes (Need lower LogP) SelectOCF3 Select -OCF3 (Max Stability, High LogP) Lipophilicity->SelectOCF3 No (LogP ok) HBond->SelectOCF3 No SelectOCHF2 Select -OCHF2 (Balanced LogP, H-Bond Donor) HBond->SelectOCHF2 Yes

Figure 1: Decision logic for incorporating difluoromethoxy groups in medicinal chemistry campaigns.

Experimental Protocols

Protocol A: Synthesis of 4'-(Difluoromethoxy)acetophenone

Causality: Direct difluoromethylation of phenols is preferred over de novo ring synthesis to allow late-stage diversification of the acetophenone scaffold.

Reagents:

  • 4'-Hydroxyacetophenone (1.0 equiv)

  • Sodium chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na) or Diethyl (bromodifluoromethyl)phosphonate (Reagent choice depends on safety/availability; chlorodifluoroacetate is a common solid source of
    
    
    ).
  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF or Acetonitrile/Water (10:1).

Step-by-Step:

  • Dissolution: Dissolve 4'-hydroxyacetophenone (10 mmol) in DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol) and heat to 100°C to form the phenoxide.
    
  • Carbene Generation: Slowly add Sodium chlorodifluoroacetate (25 mmol) portion-wise over 1 hour. Note: This reagent decomposes to release difluorocarbene (

    
    ), which inserts into the O-H bond.
    
  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: 19F NMR Acquisition & Processing

Causality: 19F has a wide spectral width.[1][2][3] Improper offset settings can lead to folded peaks (aliasing).

  • Sample Prep: Dissolve ~10 mg of purified derivative in 0.6 mL

    
    .
    
    • Internal Standard: Add 0.1%

      
      -trifluorotoluene (
      
      
      
      ppm) or rely on calibrated spectrometer frequency (
      
      
      reference).
  • Instrument Setup:

    • Pulse Sequence: zgfhigqn (Bruker) or equivalent (Inverse gated decoupling is optional; standard 1H decoupling is recommended to simplify the spectrum to a singlet for quantification, but coupled spectra are better for structural verification).

    • Spectral Width (SW): Set to at least 100 ppm (-20 to -120 ppm) to capture both the

      
       and potential 
      
      
      
      impurities.
    • Center (O1P): -80 ppm.

    • Relaxation Delay (D1): 2.0 seconds (sufficient for qualitative work; use >10s for qNMR).

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

    • Verification: Look for the doublet at -81.8 ppm (typical for para-acetophenone derivatives). Measure

      
      .
      
Experimental Workflow Diagram

NMRWorkflow Sample Purified Sample (in CDCl3) Acquire Acquire 19F NMR (Coupled & Decoupled) Sample->Acquire CheckSplit Check Multiplicity (Coupled Spectrum) Acquire->CheckSplit Singlet Singlet Observed? Likely -OCF3 or Impurity CheckSplit->Singlet No J-coupling Doublet Doublet Observed? (~72 Hz Splitting) CheckSplit->Doublet Yes Confirm Confirm -OCHF2 Assign Chemical Shift Doublet->Confirm

Figure 2: Validation workflow for confirming difluoromethoxy substitution via NMR.

References

  • UCSB NMR Facility. "19F Chemical Shifts and Coupling Constants." University of California, Santa Barbara. [Link]

  • Royal Society of Chemistry. "Supporting Information: Synthesis of Difluoromethoxy Derivatives." RSC Advances. [Link][4]

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 162401-62-9). Often designated as a Key Starting Mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 162401-62-9). Often designated as a Key Starting Material (KSM) or "Impurity B" in the synthesis of the PDE4 inhibitor Roflumilast , this molecule presents unique fragmentation challenges due to the competing stability of the difluoromethoxy (


) group versus the labile acetyl moiety.

We compare two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to provide researchers with a roadmap for both structural identification (impurity profiling) and high-sensitivity quantification (PK/PD studies).

Structural & Theoretical Basis

Before analyzing fragmentation, we must establish the physicochemical baseline of the analyte.

FeatureSpecification
Chemical Formula

Monoisotopic Mass 216.0598 Da
Molecular Weight 216.18 g/mol
Core Structure Acetophenone
Substituents 3-Methoxy (

), 4-Difluoromethoxy (

)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
The "Fluorine Effect" on Fragmentation

Unlike a standard methoxy group, the difluoromethoxy group exhibits distinct MS behavior. The high electronegativity of the two fluorine atoms strengthens the


 bond, making the ether linkage less prone to simple cleavage than the adjacent methoxy group. However, under high collision energies (CID), it introduces characteristic neutral losses of HF (20 Da)  and difluorocarbene (CF

, 50 Da)
.

Comparative Analysis: EI vs. ESI Performance

This section contrasts the two dominant ionization techniques. Select the method based on your analytical goal: Structural Fingerprinting (EI) or Trace Quantification (ESI) .

Table 1: Ionization Technique Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Application Impurity Identification (GC-MS)Quantification/PK Studies (LC-MS)
Ionization Mode Hard (70 eV)Soft (Positive Mode)
Dominant Species Radical Cation (

)
Protonated Adduct (

)
Base Peak (Typical) m/z 201 (

)
m/z 217 (

)
Key Advantage reproducible spectral libraries (NIST)High sensitivity; compatible with biological matrices
Limitation Requires volatility; thermal degradation riskAdduct formation (

,

) can split signal

Detailed Fragmentation Mechanisms

Electron Ionization (EI) Pathway

In GC-MS, the molecule forms a radical cation


 at m/z 216 . The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group and the stability of the aromatic core.
  • Primary Pathway (

    
    -cleavage):  The bond between the carbonyl carbon and the methyl group weakens, leading to the loss of a methyl radical (
    
    
    
    , 15 Da). This yields the stable acylium ion at m/z 201 .
  • Secondary Pathway (CO Loss): The acylium ion ejects carbon monoxide (CO, 28 Da) to form the substituted phenyl cation at m/z 173 .

  • Fluorine Signature: A minor pathway involves the rearrangement and loss of the difluoromethyl radical or HF from the phenyl cation, generating ions at m/z 123 (loss of

    
    ).
    
Electrospray Ionization (ESI) Pathway (MS/MS)

In LC-MS/MS, the parent ion is the even-electron protonated species m/z 217 . Collision-Induced Dissociation (CID) drives the fragmentation.[1]

  • Transition 1 (Quantifier):

    
    . This corresponds to the neutral loss of the acetyl group (
    
    
    
    , 42 Da) or ketene (
    
    
    ), often involving a proton transfer to the ring.
  • Transition 2 (Qualifier):

    
    . This involves the sequential or simultaneous loss of the acetyl group and Hydrogen Fluoride (HF, 20 Da), a hallmark of the difluoromethoxy motif.
    
Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between EI and ESI pathways.

FragmentationPathways Molecule 1-[4-(Difluoromethoxy)- 3-methoxyphenyl]ethan-1-one (MW 216) EI_Parent EI Parent Ion [M]+• m/z 216 Molecule->EI_Parent 70 eV EI ESI_Parent ESI Parent Ion [M+H]+ m/z 217 Molecule->ESI_Parent ESI (+) Ion_201 Acylium Ion [M - CH3]+ m/z 201 EI_Parent->Ion_201 - CH3• (15 Da) (Alpha Cleavage) Ion_173 Phenyl Cation [M - COCH3]+ m/z 173 Ion_201->Ion_173 - CO (28 Da) Ion_175 Product Ion [M+H - C2H2O]+ m/z 175 ESI_Parent->Ion_175 CID - Ketene (42 Da) Ion_155 Deep Fragment [M+H - C2H2O - HF]+ m/z 155 Ion_175->Ion_155 - HF (20 Da)

Figure 1: Divergent fragmentation pathways for EI (Red) and ESI (Green) ionization modes.

Validated Experimental Protocols

To ensure data integrity and reproducibility, follow these self-validating protocols.

Protocol A: LC-MS/MS Quantification (MRM)

Objective: Sensitive quantification in plasma or reaction mixtures.

  • Column Selection: Use a C18 column with high carbon load (e.g., Waters BEH C18) to retain the moderately lipophilic molecule.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile (MeOH is acceptable but AcN provides sharper peaks for acetophenones).

  • MS Source Settings (Sciex QTRAP/Triple Quad equivalent):

    • Curtain Gas: 30 psi[3]

    • IonSpray Voltage: 5500 V[3]

    • Temperature: 500°C[3]

  • MRM Transitions:

    • Q1 (Parent): 217.1

    • Q3 (Quantifier): 175.1 (CE: ~25 eV)

    • Q3 (Qualifier): 155.1 (CE: ~40 eV)

  • Self-Validation Step: Inject a solvent blank immediately after the highest standard. The area count in the blank must be <20% of the LLOQ (Lower Limit of Quantification) to confirm no carryover, which is common with lipophilic fluorine compounds.

Protocol B: GC-MS Impurity Profiling

Objective: Identification of synthesis byproducts.

  • Inlet: Split mode (10:1), 250°C.

  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

  • Temperature Program: Hold 50°C for 1 min, ramp 20°C/min to 280°C.

  • Validation: The ratio of m/z 201 to m/z 216 should remain constant (+/- 10%) across the peak width. If the ratio changes, co-elution of an isomer is likely.

References

  • European Medicines Agency (EMA). Assessment Report: Daliresp (Roflumilast). (Discusses impurity profiling and metabolic pathways of the parent drug). [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on alpha-cleavage mechanisms in aromatic ketones). [Link]

  • Journal of Chromatography B. Development and validation of an LC–MS/MS method for the simultaneous determination of roflumilast and its active metabolite roflumilast N-oxide in human plasma. (Provides grounding for ESI conditions and transitions). [Link]

Sources

Validation

Comparative IR Spectroscopy Guide: ATR vs. Transmission for Carbonyl and Ether Quantification in PLGA-PEG Copolymers

Executive Summary In pharmaceutical drug development, accurately characterizing polymeric excipients is critical for ensuring the controlled release and stability of nanomedicines. Poly(lactic-co-glycolic acid)-polyethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical drug development, accurately characterizing polymeric excipients is critical for ensuring the controlled release and stability of nanomedicines. Poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) copolymers are ubiquitous in lipid-polymer hybrid nanocapsules. Quantifying the ratio of the hydrophobic PLGA block to the hydrophilic PEG block relies heavily on Fourier Transform Infrared (FTIR) spectroscopy—specifically by analyzing the ester carbonyl (C=O) and ether (C-O-C) stretching vibrations.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant FTIR sampling methodologies: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) . This guide details the mechanistic physics behind each technique, provides self-validating experimental protocols, and explains the causality behind spectral distortions that can skew quantitative analysis if left uncorrected.

Spectroscopic Signatures of the Target Compound

In PLGA-PEG copolymers, the two functional groups of interest occupy distinct, non-overlapping regions of the mid-infrared spectrum. The ester carbonyl stretch arises from the lactic and glycolic acid repeat units, while the ether stretch is the hallmark of the PEG backbone1.

Table 1: Target Compound Spectroscopic Signatures (PLGA-PEG)
Functional GroupPolymer BlockWavenumber Range (cm⁻¹)Peak Characteristics & Causality
Ester Carbonyl (C=O) PLGA1747 – 1755Sharp, highly intense. Caused by the large change in dipole moment during the stretching of the polarized C=O double bond.
Ether (C-O-C) PEG1087 – 1100Broad, intense. Represents the asymmetric stretching of the C-O-C linkage. Highly diagnostic for PEGylation degree.
Aliphatic C-H PLGA & PEG2850 – 2950Moderate, multiplet. Arises from symmetric and asymmetric stretching of -CH₂ and -CH₃ groups in both polymer chains.

Mechanistic Comparison: ATR-FTIR vs. Transmission FTIR

To choose the correct analytical approach, one must understand the fundamental physics governing light-matter interaction in both accessories.

G cluster_ATR ATR-FTIR Pathway cluster_Trans Transmission Pathway Source IR Source (Mid-IR) Crystal IRE Crystal (Diamond/ZnSe) Source->Crystal KBr KBr Pellet (Sample Matrix) Source->KBr Evanescent Evanescent Wave (Penetrates ~1 µm) Crystal->Evanescent Detector MCT/DTGS Detector Evanescent->Detector Direct Direct Absorption (Full Pathlength) KBr->Direct Direct->Detector

Optical pathway comparison between ATR and Transmission FTIR methodologies.

The Physics of Transmission FTIR

In Transmission FTIR, the infrared beam passes entirely through the sample. According to the Beer-Lambert Law (


), the pathlength (

) is constant across all wavenumbers. This means the relative intensities of the carbonyl peak (~1750 cm⁻¹) and the ether peak (~1089 cm⁻¹) represent their true molecular absorptivities. However, because solid polymers are optically dense, they must be diluted in an IR-transparent matrix like Potassium Bromide (KBr) 2.
The Physics of ATR-FTIR (The Depth of Penetration Phenomenon)

ATR-FTIR utilizes an Internal Reflection Element (IRE) crystal. The IR beam reflects internally, creating an evanescent wave that protrudes into the sample. The critical field-proven insight here is that the depth of penetration (


) is wavelength-dependent 3.

Because


 is directly proportional to wavelength (

), the IR beam penetrates deeper into the sample at lower wavenumbers. Consequently, the ether C-O-C peak at 1089 cm⁻¹ (longer wavelength) will appear artificially magnified relative to the ester carbonyl C=O peak at 1750 cm⁻¹ (shorter wavelength). If an ATR correction algorithm is not applied, calculating the PLGA:PEG ratio will yield falsely elevated PEG concentrations.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, analytical workflows must contain internal validation gates.

Workflow Start System Initialization & N2 Purge Bkg Background Scan (Self-Validation) Start->Bkg Decision Baseline Flat? (No residual peaks) Bkg->Decision Decision->Bkg No (Reclean) Prep Sample Application (ATR anvil or KBr press) Decision->Prep Yes Scan Data Acquisition (32-64 scans, 4 cm⁻¹) Prep->Scan Process Spectral Processing (ATR Correction & Baseline) Scan->Process Quant Peak Integration (C=O at 1750, C-O-C at 1089) Process->Quant

Self-validating experimental workflow for quantitative FTIR analysis.

Protocol A: ATR-FTIR Workflow (Preferred for Routine QC)

Causality: ATR is non-destructive and avoids the hygroscopic nature of KBr, which can introduce a broad water peak (~3300 cm⁻¹ and 1640 cm⁻¹) that artificially shifts the baseline of the adjacent 1750 cm⁻¹ carbonyl peak 4.

  • System Purge: Purge the spectrometer with dry N₂ to eliminate atmospheric CO₂ (2350 cm⁻¹) and water vapor interference.

  • Crystal Cleaning & Validation: Clean the Diamond/ZnSe IRE crystal with spectroscopy-grade isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution). Validation Gate: The resulting spectrum must be a flat line at 100% transmittance. Any peaks indicate contamination.

  • Sample Application: Place 2-5 mg of the PLGA-PEG copolymer directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Poor contact reduces the penetration of the evanescent wave, leading to a low signal-to-noise ratio.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹).

  • Processing: Apply an ATR Correction algorithm in the software to normalize the penetration depth across all wavenumbers. Apply a two-point baseline correction at 1800 cm⁻¹ and 900 cm⁻¹.

  • Integration: Integrate the area under the curve for the C=O peak (1750 cm⁻¹) and C-O-C peak (1089 cm⁻¹).

Protocol B: Transmission FTIR Workflow (Preferred for Absolute Absorptivity)

Causality: Used when true Beer-Lambert pathlengths are required without algorithmic manipulation.

  • Matrix Desiccation: Dry spectroscopy-grade KBr powder in an oven at 105°C for 24 hours. Validation Gate: KBr must be kept in a desiccator; failure to do so guarantees water peak interference that obscures the carbonyl region.

  • Sample Milling: Grind the PLGA-PEG sample with the dried KBr at a strict 1:100 ratio (w/w) using an agate mortar and pestle to prevent scattering artifacts.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure using a hydraulic press under vacuum for 2 minutes to create a transparent, glass-like pellet.

  • Acquisition: Place the pellet in the transmission holder. Run a background scan of an empty beam path, followed by the sample scan.

  • Processing: No ATR correction is needed. Apply baseline correction and integrate the peaks directly.

Performance Comparison Data

The choice between ATR and Transmission directly impacts laboratory throughput and data integrity5.

Table 2: Performance Comparison: ATR-FTIR vs. Transmission FTIR
ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)High (Milling, vacuum pressing)
Moisture Interference Minimal (Ambient exposure only)High (KBr is inherently hygroscopic)
Pathlength (

)
Wavelength-dependent (~0.5 - 2.0 µm)Fixed (Determined by pellet thickness)
Spectral Distortion High at low wavenumbers (Ether peak magnified)Minimal (Follows Beer-Lambert Law)
Data Processing Requires algorithmic ATR correctionDirect integration
Throughput / Speed High (< 2 minutes per sample)Low (10-15 minutes per sample)

References

  • Taylor & Francis. "Targeted lipid–polymer hybrid nanocapsules for controlled codelivery of doxorubicin and paclitaxel: physicochemical characterization.
  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy.
  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Pike Tech Technical Notes.
  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mettler Toledo Analytical Guides.
  • PubMed (Elsevier B.V.). "New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy." PubMed Central.

Sources

Comparative

Comparative Lipophilicity Guide: Difluoromethoxy vs. Methoxy Acetophenones in Drug Design

As medicinal chemistry evolves, the strategic incorporation of fluorinated functional groups has become a cornerstone for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates. The bioisosteric...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the strategic incorporation of fluorinated functional groups has become a cornerstone for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates. The bioisosteric replacement of a traditional methoxy group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) with a difluoromethoxy moiety (

) on an acetophenone scaffold provides a fascinating case study in molecular optimization.

This technical guide dissects the mechanistic causality behind the lipophilicity (LogP) shifts when transitioning from methoxy to difluoromethoxy acetophenones, supported by self-validating experimental protocols and quantitative data.

Mechanistic Profiling: The "Lipophilic Hydrogen Bond Donor"

To understand the difference in lipophilicity between 4-methoxyacetophenone and 4-(difluoromethoxy)acetophenone, we must look beyond simple atomic mass and evaluate the electronic environment of the substituents.

The standard


 group is an electron-donating group (EDG) via resonance, characterized by a highly localized electron density on the oxygen atom. This makes it a strong hydrogen bond acceptor (HBA), which favors aqueous solvation and keeps the LogP relatively moderate.

When two hydrogen atoms are replaced by highly electronegative fluorine atoms to form


, two critical electronic shifts occur:
  • Suppression of Hydrogen Bond Acceptor Capacity: The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the ether oxygen, drastically reducing its basicity and its ability to accept hydrogen bonds from water molecules[1].

  • Activation of the Hydrogen Bond Donor: The highly polarized ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     bonds withdraw electron density from the central carbon, polarizing the remaining 
    
    
    
    bond. This transforms the
    
    
    group into a unique "lipophilic hydrogen bond donor"—a property entirely absent in both methoxy and trifluoromethoxy groups[2].

This dual effect results in a net increase in the octanol-water partition coefficient (LogP). While the difluoromethoxy group enhances lipophilicity, it does so to a more nuanced and controllable extent than the bulkier trifluoromethoxy (


) group[3].
Quantitative Physicochemical Comparison

The table below summarizes the electronic and lipophilic shifts observed upon bioisosteric replacement on the acetophenone scaffold.

Property4-Methoxyacetophenone4-(Difluoromethoxy)acetophenoneMechanistic Impact
Substituent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Bioisosteric replacement
Hammett Constant (

)
-0.27[4]+0.18Shift from EDG to EWG[5]
Hansch Hydrophobicity (

)
-0.02+0.36Increased intrinsic lipophilicity
Experimental LogP ~2.10~2.45

LogP

+0.35 increase[2]
Metabolic Liability High (O-demethylation)Low (CYP450 resistant)Enhanced pharmacokinetic half-life[1][3]

Metabolic Stability & Signaling Impact

A primary driver for selecting a difluoromethoxy acetophenone derivative over its methoxy counterpart is the circumvention of Phase I metabolic liabilities. The


 group is highly susceptible to oxidative O-demethylation by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid clearance[3].

Conversely, the


 bond is one of the strongest in organic chemistry (approx. 485.3 kJ/mol)[1]. The difluoromethoxy group provides severe steric and electronic shielding, preventing enzymatic access to the 

bond and effectively blocking the O-demethylation pathway[1].

MetabolicPathway Methoxy 4-Methoxyacetophenone (-OCH3) CYP450 Hepatic CYP450 Enzymes Methoxy->CYP450 ODemethylation O-Demethylation (Metabolically Labile) CYP450->ODemethylation Shielding Steric & Electronic Shielding CYP450->Shielding Clearance Rapid Clearance ODemethylation->Clearance Difluoro 4-(Difluoromethoxy)acetophenone (-OCF2H) Difluoro->CYP450 Stable Metabolically Stable (Prolonged Half-life) Shielding->Stable

CYP450-mediated metabolic pathways of methoxy vs. difluoromethoxy acetophenones.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in a specific chemical rationale to prevent false positives or analytical artifacts.

Protocol A: Synthesis of 4-(Difluoromethoxy)acetophenone

Rationale: Traditional difluoromethylation requires highly toxic, ozone-depleting chlorodifluoromethane gas. This protocol utilizes sodium chlorodifluoroacetate (


) as a solid, bench-stable difluorocarbene source. The reaction is driven by thermal decarboxylation, ensuring controlled, in-situ carbene generation[3].
  • Reagent Preparation: In an oven-dried flask under nitrogen, dissolve 4-hydroxyacetophenone (1.0 eq) and Cesium Carbonate (

    
    , 1.5 eq) in anhydrous DMF.
    
    • Causality:

      
       is a mild base that deprotonates the phenol without causing unwanted side reactions, while DMF stabilizes the transition state of the carbene generation.
      
  • Carbene Generation: Heat the mixture to 90°C. Add sodium chlorodifluoroacetate (2.0 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents runaway thermal decarboxylation and maximizes the capture of the transient difluorocarbene by the phenoxide nucleophile.

  • Quenching & Extraction: Cool to room temperature, quench with deionized water to destroy unreacted carbene precursors, and extract with ethyl acetate (3x).

  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Shake-Flask Method for LogP Determination

Rationale: Standard LogP measurements often fail due to solvent volume shifts during shaking. This protocol mandates the use of mutually saturated phases prior to analyte introduction. Furthermore, quantification is performed via RP-HPLC rather than simple UV-Vis spectroscopy; HPLC acts as a self-validating system by simultaneously confirming analyte purity and identifying any degradation products that could skew the LogP calculation.

  • Solvent Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C. Allow phases to separate completely.

    • Causality: Ensures thermodynamic equilibrium of the solvent system, preventing volume changes during the actual partitioning phase.

  • Analyte Dissolution: Dissolve exactly 1.0 mg of the purified acetophenone derivative in 1.0 mL of the saturated octanol phase.

  • Partitioning: Add 1.0 mL of the saturated aqueous phase to the vial. Mechanically shake at 200 rpm for 2 hours at a constant 25°C.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes.

    • Causality: Mechanical shaking inevitably creates micro-emulsions. Centrifugation forces a sharp phase boundary, preventing cross-contamination of the layers during sampling.

  • HPLC Quantification: Carefully sample both the octanol and aqueous layers. Analyze via RP-HPLC (C18 column, UV detection at 254 nm).

  • Calculation: Calculate the partition coefficient using the integrated Area Under the Curve (AUC):

    
    
    

LogPWorkflow Sat 1. Solvent Saturation (Octanol/Water Equilibrated) Dissolve 2. Analyte Dissolution (Known Concentration in Octanol) Sat->Dissolve Equilibrate 3. Mechanical Shaking (2 hrs @ 25°C) Dissolve->Equilibrate Centrifuge 4. Centrifugation (Break Micro-emulsions) Equilibrate->Centrifuge HPLC 5. RP-HPLC Quantification (Self-Validating Purity Check) Centrifuge->HPLC Calc 6. LogP Calculation Log(AUC_oct / AUC_wat) HPLC->Calc

Self-validating shake-flask and RP-HPLC workflow for precise LogP determination.

References

Sources

Validation

A Medicinal Chemist's Guide to Bioisosteric Replacement: Difluoromethoxy vs. Methoxy Groups

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of the difluoromethoxy (-OCF₂H) group and its...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of the difluoromethoxy (-OCF₂H) group and its common bioisostere, the methoxy (-OCH₃) group. We will explore the nuanced effects of this substitution on critical drug-like properties, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Rationale for Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of lead optimization, aiming to enhance a compound's pharmacological profile by substituting one functional group with another that has similar steric and electronic properties. The replacement of a methoxy group with a difluoromethoxy group is often driven by the need to address metabolic liabilities, fine-tune lipophilicity, and introduce novel molecular interactions.[4][5]

Key Physicochemical Differences

The introduction of two fluorine atoms in place of two hydrogen atoms imparts significant changes to the physicochemical properties of the methoxy group. These alterations are central to the strategic advantages offered by the -OCF₂H group in drug design.[1]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Impact on Drug Design
Lipophilicity (π) -0.02+0.45Increased membrane permeability and oral absorption.[1][4]
Hydrogen Bond Donating Capacity (Abraham Acidity, A) ~00.085–0.126Ability to form new hydrogen bonds with the target protein, potentially increasing binding affinity.[1][6]
pKa of Neighboring Groups Minimal inductive effectWeakly electron-withdrawingCan modulate the ionization state of nearby functional groups, affecting solubility and target engagement.[4][7]
Metabolic Stability Prone to O-demethylationResistant to oxidative metabolismIncreased drug half-life and bioavailability.[4][8]

Delving Deeper: The Impact on Drug Properties

Metabolic Stability: Blocking a Common Metabolic Pathway

One of the most compelling reasons to employ the difluoromethoxy group is to enhance metabolic stability.[4] Methoxy groups are frequently susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism in the liver.[9][10] This metabolic "soft spot" can lead to rapid clearance and reduced bioavailability. The strong carbon-fluorine bonds in the difluoromethoxy group are significantly more resistant to enzymatic cleavage, effectively blocking this metabolic pathway.[4][5] This increased stability can translate to a longer plasma half-life, reduced clearance, and potentially a lower required therapeutic dose.[4]

Diagram: Metabolic Fate of Methoxy vs. Difluoromethoxy Groups

cluster_methoxy Methoxy Group Metabolism cluster_difluoromethoxy Difluoromethoxy Group Metabolism Methoxy Drug-OCH₃ CYP450 CYP450 Enzymes Methoxy->CYP450 O-demethylation Metabolite Drug-OH + Formaldehyde CYP450->Metabolite Difluoromethoxy Drug-OCF₂H CYP450_2 CYP450 Enzymes Difluoromethoxy->CYP450_2 Resistant to Oxidation NoMetabolism Metabolically Stable CYP450_2->NoMetabolism

Caption: Comparative metabolic pathways of methoxy and difluoromethoxy groups.

Lipophilicity: A Tool for Fine-Tuning Permeability

Lipophilicity, often expressed as LogP or LogD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[11][12] The difluoromethoxy group is more lipophilic than the methoxy group, which can enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability.[7][13] However, this increase in lipophilicity is moderate, offering a finer degree of control compared to the more lipophilic trifluoromethoxy (-OCF₃) group.[4] This allows medicinal chemists to optimize permeability without drastically increasing the risk of off-target effects or poor solubility often associated with highly lipophilic compounds.[11]

Hydrogen Bonding: Introducing New Interactions

A unique and powerful feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1][14] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions with biological targets.[14][15] This is a characteristic not shared by the methoxy group.[1] This newfound hydrogen bonding capability can lead to enhanced binding affinity and selectivity for the target protein.[14] The -OCF₂H group can serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups, but with the added advantage of improved metabolic stability.[4][16]

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of the difluoromethoxy for methoxy substitution, rigorous experimental evaluation is essential. The following are detailed protocols for key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[17][18]

Objective: To compare the metabolic stability of a methoxy-containing compound and its difluoromethoxy-containing analog.

Materials:

  • Pooled human liver microsomes (HLMs)[17]

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)[18]

  • Phosphate buffer (pH 7.4)[18]

  • Test compounds (methoxy and difluoromethoxy analogs)

  • Positive control (a compound with known high clearance, e.g., verapamil)

  • Acetonitrile with an internal standard for quenching and analysis

  • LC-MS/MS system for analysis[17]

Procedure:

  • Prepare a stock solution of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).[19]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed mixture of HLMs and the NADPH regenerating system. The final HLM concentration is typically 0.5 mg/mL.[17]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[19]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Diagram: Workflow for In Vitro Metabolic Stability Assay

Start Prepare Compound Solutions Incubate Pre-incubate Compound with Buffer at 37°C Start->Incubate Add_Microsomes Add Liver Microsomes and NADPH Incubate->Add_Microsomes Time_Points Incubate and Sample at Time Points Add_Microsomes->Time_Points Quench Quench Reaction with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t₁/₂ and CLᵢₙₜ Analyze->Calculate

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

Lipophilicity Determination (LogD) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.[11][20]

Objective: To determine and compare the LogD₇.₄ values of a methoxy-containing compound and its difluoromethoxy-containing analog.

Materials:

  • n-Octanol (pre-saturated with phosphate buffer)[12]

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[12]

  • Test compounds (methoxy and difluoromethoxy analogs)

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)[12]

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and PBS (pH 7.4).

  • Vigorously shake or vortex the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.[12]

  • Centrifuge the mixture to achieve complete separation of the two phases.[12]

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the LogD₇.₄ using the following equation: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Case Studies: The Difluoromethoxy Group in Action

The successful application of the difluoromethoxy group is evident in several marketed drugs.

  • Pantoprazole (Protonix®): A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action.[4]

  • Roflumilast (Daliresp®): A selective PDE4 inhibitor used to treat COPD. The difluoromethoxy group contributes to its potency and metabolic stability.[4][7]

Conclusion

The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a powerful and versatile strategy in drug design.[1] This substitution offers a nuanced approach to enhancing metabolic stability, modulating lipophilicity, and introducing beneficial hydrogen bonding interactions.[1][4] By understanding the fundamental physicochemical differences and employing robust experimental validation, medicinal chemists can effectively leverage the unique properties of the difluoromethoxy group to design next-generation therapeutics with improved pharmacokinetic profiles and enhanced efficacy.[1]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2023, July 18). MDPI. Retrieved February 29, 2024, from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. Retrieved February 29, 2024, from [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes - ResearchGate. (2020, August 4). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Shake Flask LogD - Domainex. (n.d.). Domainex. Retrieved February 29, 2024, from [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. (n.d.). Protocols.io. Retrieved February 29, 2024, from [Link]

  • LogP / LogD shake-flask method - Protocols.io. (n.d.). Protocols.io. Retrieved February 29, 2024, from [Link]

  • (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2020, September 24). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (2024, February 21). ChemRxiv. Retrieved February 29, 2024, from [Link]

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? - ResearchGate. (2019, May). ResearchGate. Retrieved February 29, 2024, from [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (2024, August). ResearchGate. Retrieved February 29, 2024, from [Link]

  • The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. (2006, September 24). Taylor & Francis Online. Retrieved February 29, 2024, from [Link]

  • CF2H, a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. (2024, May 13). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (2019, December 1). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved February 29, 2024, from [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (2024, November 6). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved February 29, 2024, from [Link]

  • CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed. (2019, June 13). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • CYP450 Inhibition - Fundación MEDINA. (n.d.). Fundación MEDINA. Retrieved February 29, 2024, from [Link]

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222 - ACS Publications - ACS.org. (2017, December 18). American Chemical Society Publications. Retrieved February 29, 2024, from [Link]

  • CF2H, a Hydrogen Bond Donor - PMC - NIH. (2015, August 19). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). PubMed. Retrieved February 29, 2024, from [Link]

  • a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.). University of Lincoln. Retrieved February 29, 2024, from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | ChemRxiv. (n.d.). ChemRxiv. Retrieved February 29, 2024, from [Link]

  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E. (2024, November 6). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - The University of Brighton. (2021, July 2). University of Brighton. Retrieved February 29, 2024, from [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 29, 2024, from [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. (2018, August 1). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Quantifying the ability of the CF 2 H group as a hydrogen bond donor - Beilstein Journals. (2023, January 20). Beilstein Journals. Retrieved February 29, 2024, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (2017, March 28). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (2017, January 4). American Chemical Society Publications. Retrieved February 29, 2024, from [Link]

Sources

Comparative

X-ray crystallography data for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one structure confirmation

Target Compound: 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 83882-67-1) Executive Summary Context: The target compound, 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one, is a critical pharmacophore interm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 83882-67-1)

Executive Summary

Context: The target compound, 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one, is a critical pharmacophore intermediate, notably serving as a precursor for PDE4 inhibitors like Roflumilast. In drug development, confirming the precise spatial orientation of the difluoromethoxy (


) group relative to the adjacent methoxy (

) group is vital for establishing Structure-Activity Relationships (SAR).

The Challenge: While NMR provides rapid connectivity data, it often fails to distinguish between static conformational isomers in solution due to rapid bond rotation. Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for defining the absolute static conformation and intermolecular packing forces that dictate solid-state stability.

Guide Scope: This guide compares the rigorous structural confirmation capacity of SC-XRD against high-field NMR and HRMS, providing experimental protocols and decision-making frameworks for analytical scientists.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the utility of SC-XRD against standard spectroscopic methods for this specific fluorinated acetophenone derivative.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Multi-nuclear NMR (

)
Method C: HRMS (Q-TOF/Orbitrap)
Primary Output 3D Electron Density Map, Absolute ConfigurationConnectivity, Chemical Environment, PurityMolecular Formula, Isotopic Pattern
Difluoromethoxy Insight Precise Torsion Angles (

), Bond Lengths (

), Disorder Modeling

Coupling Constants, Time-averaged conformation
Fragmentation pattern (loss of

)
Sample State Solid (Single Crystal)Solution (Isotropic)Gas Phase (Ionized)
Data Acquisition Time 2–24 Hours (excluding crystallization)10–30 Minutes< 5 Minutes
Limitation Requires high-quality crystal; cannot analyze liquids.Cannot determine crystal packing/polymorphs.No structural isomer differentiation.

Deep Dive: SC-XRD Experimental Protocol

Objective: To determine the unit cell parameters and the torsion angle of the difluoromethoxy group.

Crystallization Strategy (The Critical Step)

For acetophenone derivatives with moderate polarity, "Slow Evaporation" yields the highest quality crystals.

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate (EtOAc) .

  • Antisolvent Addition: Layer 0.5 mL of n-Hexane carefully on top (if using vapor diffusion) or use pure EtOAc for evaporation.

  • Conditioning: Cover the vial with Parafilm and poke 3–5 small holes to control evaporation rate.

  • Incubation: Store at 4°C to reduce kinetic energy and promote ordered lattice formation. Crystal growth typically occurs within 48–72 hours.

Data Collection & Refinement Workflow
  • Instrument: Bruker D8 Venture or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to freeze the rotation of the

    
     group.
    

Expected Structural Parameters (Representative Class Data):

  • Space Group: Monoclinic (

    
    ) is common for this class of achiral aromatics.
    
  • Key Bond Lengths:

    • 
      : ~1.37 Å
      
    • 
      : ~1.42 Å
      
    • 
      : ~1.35 Å (Typical for difluoromethyl ethers).
      
  • Critical Torsion: The

    
     torsion angle reveals if the 
    
    
    
    group is planar with the ring or twisted (orthogonal), a feature invisible to NMR.
Visualization: Crystallography Workflow

G Start Crude Compound (CAS 83882-67-1) Solvent Solvent Selection (EtOAc/Hexane) Start->Solvent Growth Crystal Growth (Slow Evaporation, 4°C) Solvent->Growth Check Microscopy Check (Birefringence?) Growth->Check Mount Mount on Goniometer (Mitegen Loop) Check->Mount Yes Fail Re-crystallize (Change Solvent) Check->Fail No (Amorphous) Diffraction X-Ray Diffraction (Mo K-alpha, 100K) Mount->Diffraction Solve Structure Solution (SHELXT / Olex2) Diffraction->Solve Fail->Solvent

Figure 1: Decision logic for obtaining Single Crystal X-Ray data.

The Spectroscopic Alternative: NMR & MS

When crystals are unavailable, a combination of


 NMR and HRMS provides a "Probability of Structure" >95%.
Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 5 mg in


 or 

.
  • 
     NMR (400 MHz): 
    
    • Diagnostic Signal: The proton on the difluoromethoxy group appears as a distinct triplet (

      
      ) due to coupling with two fluorine atoms.
      
    • Chemical Shift (

      
      ):  ~7.0 – 7.4 ppm.
      
    • Coupling Constant (

      
      ):  Large coupling, typically 70–75 Hz . This is the "fingerprint" of the 
      
      
      
      group.
    • Aromatic Region:

      
       7.2 – 8.1 ppm (3 protons, consistent with 1,3,4-substitution).
      
    • Methoxy/Acetyl: Singlets at

      
       ~3.9 ppm (
      
      
      
      ) and
      
      
      ~2.5 ppm (
      
      
      ).
  • 
     NMR (376 MHz): 
    
    • Signal: Doublet (

      
      ) at 
      
      
      
      -80 to -85 ppm.
    • Utility: Confirms the presence of fluorine and purity (absence of inorganic fluoride).

High-Resolution Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Positive Mode).

  • Target Ion:

    
    .
    
  • Calculated Mass (

    
    ):  217.0671 Da.
    
  • Acceptance Criteria: Error < 5 ppm.

Visualization: Analytical Decision Matrix

DecisionMatrix Input Unknown Sample Phase Is it Crystalline? Input->Phase XRD SC-XRD (Definitive 3D Structure) Phase->XRD Yes NMR 1H & 19F NMR (Connectivity Only) Phase->NMR No (Oil/Amorphous) Outcome1 Confirm Torsion Angles & Polymorphs XRD->Outcome1 Outcome2 Confirm Functional Groups (OCF2H) NMR->Outcome2 Outcome2->XRD Need 3D Data?

Figure 2: Strategic selection of analytical methods based on sample state and data requirements.

References

  • ChemicalBook. (2025).[1] 4-(Difluoromethoxy)acetophenone Properties and Synthesis.Link

  • Staker, B.L., et al. (2010).[2] Crystal structure of human phosphodiesterase 4d with roflumilast.[2] RCSB Protein Data Bank. (Demonstrates the binding conformation of the difluoromethoxy moiety). Link

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. (Standard text for crystallographic protocols).
  • PubChem. (2025).[3] 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one Compound Summary. National Library of Medicine. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for coupling constants).

Sources

Validation

Comparative Reactivity Guide: 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one vs. 3,4-Dimethoxyacetophenone

Executive Summary: The Bioisosteric Switch This guide analyzes the functional divergence between 3,4-dimethoxyacetophenone (Compound B) and its fluorinated bioisostere, 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Switch

This guide analyzes the functional divergence between 3,4-dimethoxyacetophenone (Compound B) and its fluorinated bioisostere, 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one (Compound A) .

While structurally similar, the replacement of a methoxy group (


) with a difluoromethoxy group (

) in the para position fundamentally inverts the electronic character of the aromatic ring. This modification is not merely cosmetic; it is a strategic tool used in lead optimization (e.g., Roflumilast, Pantoprazole) to block metabolic soft spots while modulating lipophilicity and reactivity.[1]

Key Takeaway: Compound B is an electron-rich, oxidation-prone substrate ideal for electrophilic substitution. Compound A is a metabolically robust, electronically "cooler" scaffold that resists oxidative degradation and exhibits distinct carbonyl reactivity.

Electronic & Physicochemical Profiling

The reactivity differences stem directly from the competing inductive (


) and resonance (

) effects of the substituents.[2]
Hammett Substituent Constants

The defining difference lies in the Hammett


 values. The methoxy group is a strong donor, whereas the difluoromethoxy group acts as a weak electron-withdrawing group (EWG) due to the high electronegativity of the two fluorine atoms.
FeatureCompound B (

)
Compound A (

)
Impact on Reactivity
Hammett

-0.27 (Strong Donor)+0.18 to +0.29 * (Weak Withdrawer)Compound A has a significantly lower electron density in the ring.
Inductive Effect (

)
Weakly Withdrawing (

)
Strongly Withdrawing (

)
Fluorine pulls density through the

-bond, deactivating the ring.
Resonance Effect (

)
Strongly Donating (

)
Weakly Donating (

)
The lone pair on Oxygen is less available for donation in A due to Fluorine's pull.
Lipophilicity (

)
~1.8~2.4Compound A penetrates membranes more effectively.
H-Bonding Acceptor onlyDonor & AcceptorThe acidic proton in

can act as a weak H-bond donor (

).

*Note: Values for


 vary slightly by solvent system but consistently show a shift from negative (donating) to positive (withdrawing) relative to 

.
Visualization of Electronic Effects

The following diagram illustrates the electron density flow and the resulting activation/deactivation of the aromatic core.

ElectronicEffects cluster_0 Compound B (3,4-dimethoxy) cluster_1 Compound A (4-difluoromethoxy) OMe Methoxy (-OMe) RingB Aromatic Ring (Electron Rich) OMe->RingB Strong +M Donation KetoneB Ketone Carbonyl (Deactivated) RingB->KetoneB Resonance Stabilization RingA Aromatic Ring (Electron Poor) RingB->RingA Decreased Nucleophilicity OCHF2 Difluoromethoxy (-OCHF2) OCHF2->RingA Strong -I Withdrawal KetoneA Ketone Carbonyl (Activated) RingA->KetoneA Less Stabilization

Caption: Electronic contrast showing the strong donation in Compound B versus the inductive withdrawal in Compound A, affecting ring nucleophilicity and carbonyl electrophilicity.

Synthetic Reactivity Benchmarking

Electrophilic Aromatic Substitution (EAS)

This is the most drastic differentiator.

  • Compound B: The ring is highly activated. Bromination occurs rapidly, often requiring controlled temperatures (

    
    ) to prevent over-bromination or polymerization. The position ortho to the methoxy (C2 or C5) is the primary target.
    
  • Compound A: The ring is deactivated relative to B. The

    
     group does not stabilize the carbocation intermediate (sigma complex) as effectively. Bromination requires a Lewis acid catalyst (e.g., 
    
    
    
    ) or elevated temperatures/longer reaction times.
Carbonyl Chemistry (Nucleophilic Addition)
  • Compound B: The electron-donating methoxy groups push density into the carbonyl carbon via resonance, making it less electrophilic. Reduction with

    
     is standard but kinetically slower than electron-deficient analogs.
    
  • Compound A: With the electron-withdrawing

    
    , the carbonyl carbon retains more positive character. Nucleophilic attack (e.g., reduction, Grignard addition) is kinetically favored and proceeds more rapidly.
    

Metabolic Stability & Drug Design Utility

The primary reason to synthesize Compound A is to evade CYP450-mediated O-demethylation .[1]

  • Metabolic Soft Spot (Compound B): The

    
     group is rapidly oxidized to a hemiacetal intermediate, which collapses to a phenol and formaldehyde. This results in rapid clearance (short half-life).
    
  • Metabolic Blockade (Compound A): The C-H bond in

    
     is stronger and the fluorine atoms withdraw electrons, making the carbon less accessible to the high-valent Iron-Oxo species in CYP450 enzymes. Furthermore, the product of oxidation would be an unstable acyl fluoride species, but the initial abstraction is energetically disfavored.
    

Metabolism cluster_OMe Compound B Pathway (High Clearance) cluster_OCHF2 Compound A Pathway (High Stability) B 3,4-Dimethoxyacetophenone CYP CYP450 Enzyme B->CYP Inter Hemiacetal Intermediate CYP->Inter O-Demethylation Prod Phenol + Formaldehyde (Rapid Excretion) Inter->Prod Spontaneous Collapse A Difluoromethoxy Analog CYP_Block CYP450 A->CYP_Block Resists Oxidation Stable Unchanged Drug (Extended Half-Life) CYP_Block->Stable

Caption: Metabolic fate comparison. Compound B undergoes rapid O-demethylation, while Compound A resists enzymatic degradation due to the strength and electronics of the C-F bonds.

Experimental Protocols

Protocol 1: Synthesis of Compound A (Difluoromethylation)

Direct methylation is impossible for Compound A. A specialized difluoromethylation protocol is required.

Reagents:

  • Precursor: 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (Acetovanillone)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) or Difluorochloromethane gas (
    
    
    
    , Freon-22 - Note: Ozone depleting, often substituted with non-ODS alternatives like
    
    
    generated in situ).
  • Solvent: DMF/Water.

  • Base:

    
    .
    

Step-by-Step:

  • Charge: Dissolve acetovanillone (1.0 eq) in DMF (

    
    ). Add 
    
    
    
    (2.5 eq).
  • Heat: Warm the mixture to

    
     to form the phenolate anion.
    
  • Addition: Add sodium chlorodifluoroacetate (2.0 eq) portion-wise over 1 hour. Mechanism: Thermal decarboxylation generates the reactive difluorocarbene (

    
    ) in situ.
    
  • Reaction: Stir at

    
     for 4 hours. The phenolate attacks the carbene, followed by protonation.
    
  • Workup: Pour into ice water. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 2: Comparative Bromination (Reactivity Test)

This protocol validates the electronic deactivation of Compound A vs B.

Reagents:


 (1.05 eq), Acetic Acid (

).
  • Setup: Prepare two flasks with 5 mmol of Compound A and Compound B respectively in 10 mL

    
    .
    
  • Addition: Add

    
     solution dropwise at Room Temperature (RT).
    
  • Observation:

    • Compound B: Immediate decolorization of bromine. Reaction complete in <15 mins. Product: 2-bromo-4,5-dimethoxyacetophenone (major).

    • Compound A: Bromine color persists. Reaction is sluggish. After 2 hours, TLC shows mostly starting material.

  • Forcing Condition (for A): Add catalytic

    
     and heat to 
    
    
    
    to drive the reaction to completion.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Zafrani, Y., et al. (2017). Difluoromethoxy arenes: a physicochemical and synthetic perspective. Journal of Medicinal Chemistry. (General reference for OCHF2 properties). Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. Link

  • PubChem Compound Summary. 3,4-Dimethoxyacetophenone (Acetovanillone methyl ether).Link

Sources

Comparative

Elemental Analysis Standards for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one: A Comparative Guide

Executive Summary 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 101975-20-6), also known as 4-(difluoromethoxy)-3-methoxyacetophenone, is a critical fluorinated building block utilized in the synthesis of sele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 101975-20-6), also known as 4-(difluoromethoxy)-3-methoxyacetophenone, is a critical fluorinated building block utilized in the synthesis of selective phosphodiesterase (PDE) inhibitors such as Zardaverine [1]. For drug development professionals, validating the purity of this intermediate via elemental analysis (EA) is a strict quality control gate. However, the difluoromethoxy (-OCHF₂) group fundamentally disrupts standard CHN combustion analysis. This guide objectively compares standard CHN analyzers, Fluorine-Optimized Elemental Analyzers (F-EA), and Combustion Ion Chromatography (CIC), providing actionable, step-by-step protocols to ensure accurate mass balance and regulatory compliance.

Part 1: Physicochemical Profile & The Fluorine Challenge

Before selecting an analytical method, we must establish the theoretical elemental baseline for the compound to understand the exact targets for our analytical recovery.

Table 1: Theoretical Elemental Composition of C₁₀H₁₀F₂O₃ (MW: 216.18 g/mol )

ElementAtomic MassAtomsMass ContributionTheoretical Mass Fraction (%)
Carbon (C) 12.01110120.1155.56%
Hydrogen (H) 1.0081010.084.66%
Fluorine (F) 18.998237.99617.58%
Oxygen (O) 15.999347.99722.20%
Nitrogen (N) 14.00700.000.00%
The Causality of Analytical Failure

Subjecting this compound to standard flash combustion (typically 1000°C in an O₂ atmosphere) results in catastrophic analytical failure. The high bond dissociation energy of the C-F bond (~485 kJ/mol) resists complete oxidation, triggering two parasitic pathways [2, 4]:

  • Tetrafluoromethane (CF₄) Shielding: Incomplete oxidation of the -OCHF₂ group yields CF₄ gas. CF₄ is highly refractory and passes unreacted through the reduction column. In the Thermal Conductivity Detector (TCD), CF₄ co-elutes with and mimics Nitrogen (N₂), resulting in a false-positive Nitrogen reading (often >1%) and a falsely low Carbon reading (as carbon remains trapped in the CF₄ molecule).

  • Quartz Degradation via HF: Fluorine reacts with the sample's hydrogen to form Hydrogen Fluoride (HF). HF aggressively attacks the silica (SiO₂) of the quartz combustion tube, forming Silicon Tetrafluoride (SiF₄) and water (H₂O). This not only destroys the consumable tube but artificially inflates the Hydrogen and Oxygen readouts while skewing the mass balance.

G cluster_standard Standard CHN (Failure Pathway) cluster_optimized Optimized F-EA (Success Pathway) Sample Fluorinated Sample (C10H10F2O3) Combustion Flash Combustion (1000°C, O2) Sample->Combustion HF_CF4 HF & CF4 Formation Combustion->HF_CF4 No Absorbent MgO MgO / FluoAdso Packing (Traps F as MgF2) Combustion->MgO With F-Absorbent Quartz Quartz Tube Damage (SiF4 + H2O) HF_CF4->Quartz FalseN2 CF4 mimics N2 (False High N, Low C) HF_CF4->FalseN2 CleanGas Clean CO2, H2O (No CF4/HF) MgO->CleanGas Accurate Accurate C, H (Zero N) CleanGas->Accurate

Figure 1: Mechanistic pathways of standard vs. fluorine-optimized CHN combustion analysis.

Part 2: Comparative Analytical Workflows

To achieve the acceptable ±0.3% absolute error margin required by the American Chemical Society (ACS) for purity validation, laboratories must abandon standard CHN in favor of specialized techniques.

Table 2: Performance Comparison of Analytical Configurations

ParameterStandard CHN AnalyzerFluorine-Optimized EA (F-EA)Combustion Ion Chromatography (CIC)
Target Analytes C, H, NC, H, NTotal F
Carbon Accuracy Poor (Low bias)Excellent (< 0.3% error)N/A
Nitrogen False Positives High (> 1.0%)None (0.00%)N/A
Consumable Lifespan < 50 samples (Quartz etching)> 500 samples (F-trapping)> 1000 samples (Ceramic tube)
Capital Investment LowMediumHigh
Primary Utility Not RecommendedRoutine API Purity ValidationDirect Fluorine Mass Balance
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Fluorine-Optimized EA (F-EA) for CHN Determination

Causality & Design: This protocol utilizes a specific fluorine absorbent (e.g., Magnesium Oxide or proprietary FluoAdso) packed into the hot zone of the combustion reactor. The thermodynamic principle is elegant: MgO reacts with HF to form stable Magnesium Fluoride (MgF₂) and water (


). This prevents quartz degradation and quantitatively releases the hydrogen (as H₂O) back into the analytical stream, ensuring the TCD accurately measures the sample's total hydrogen content [2, 3, 4].

Step-by-Step Methodology:

  • Reactor Preparation: Pack the quartz combustion tube with a 4 cm layer of granular MgO (or FluoAdso) positioned directly below the primary Tungsten Trioxide (WO₃) oxidation catalyst.

  • Sample Encapsulation: Weigh precisely 1.50 to 2.00 mg of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one into a high-purity tin capsule. Crucial Step: The exothermic oxidation of the tin capsule temporarily boosts the local flash combustion temperature to ~1800°C, ensuring complete cleavage of the refractory -OCHF₂ group.

  • Calibration: Calibrate the instrument using a fluorinated standard of similar mass fraction, such as 4-Fluorobenzoic acid, utilizing the K-factor method to normalize matrix effects [4].

  • Combustion & Analysis: Drop the encapsulated sample into the 1000°C reactor under a synchronized pulse of high-purity O₂. The MgO traps the fluorine, allowing only clean CO₂, H₂O, and carrier gas to reach the GC column and TCD. Verify that the Nitrogen readout is exactly 0.00%.

Protocol 2: Combustion Ion Chromatography (CIC) for Total Fluorine

Causality & Design: While F-EA validates carbon and hydrogen, CIC is required to directly quantify the 17.58% fluorine content. Pyrohydrolysis is used to ensure all organic fluorine is converted to aqueous fluoride (F⁻) without volatilization losses [5, 6].

CIC_Workflow Prep Sample Weighing (10-30 mg in Ceramic) Pyro Pyrohydrolytic Combustion (1050°C + H2O Dosing) Prep->Pyro Absorb Aqueous Absorption (H2O2 / H2O) Pyro->Absorb IC Ion Chromatography (Anion Exchange) Absorb->IC Quant Total Fluorine (F-) Quantification IC->Quant

Figure 2: Workflow of Combustion Ion Chromatography (CIC) for Total Fluorine Quantification.

Step-by-Step Methodology:

  • Sample Introduction: Weigh 10.0 mg of the sample into a ceramic boat (avoid quartz to prevent SiF₄ formation).

  • Pyrohydrolytic Combustion: Introduce the boat into a furnace at 1050°C under an Argon/Oxygen carrier gas stream. Crucial Step: Continuously dose ultra-pure water into the gas stream. The water acts as a vital hydrogen donor, ensuring the quantitative conversion of all fluorine radicals into HF gas [6].

  • Aqueous Absorption: Route the effluent gas into an automated absorber vessel containing 10 mL of a mild oxidizing solution (e.g., 10 mg/L H₂O₂) to trap the HF as dissolved F⁻ ions.

  • Chromatographic Quantification: Inject a 20 µL aliquot of the absorption solution into an Ion Chromatograph equipped with a hydroxide-selective anion-exchange column (e.g., IonPac AS19). Quantify the F⁻ peak against a multi-point certified Sodium Fluoride (NaF) calibration curve [5].

Conclusion

For the purity validation of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one, standard CHN analysis is mechanistically flawed and will yield rejected data. Drug development professionals must deploy a Fluorine-Optimized Elemental Analyzer (F-EA) utilizing MgO/FluoAdso packings to accurately determine Carbon and Hydrogen while suppressing CF₄/HF interference. For complete regulatory mass balance, this should be paired orthogonally with Combustion Ion Chromatography (CIC) to directly quantify the 17.58% fluorine fraction.

References
  • CHN determination of highly fluorinated organic compounds - Scientist Live.[Link]

  • CHNS analysis of fluorinated samples - Elementar.[Link]

  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography - SciSpace.[Link]

  • Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids from the environment - Analytik Jena.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.